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3-Methyl-3-azabicyclo[3.2.1]octan-8-amine Documentation Hub

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  • Product: 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine
  • CAS: 108640-12-6

Core Science & Biosynthesis

Foundational

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine: Structural Architecture & Synthetic Logic

An In-Depth Technical Guide to Executive Summary The 3-methyl-3-azabicyclo[3.2.1]octan-8-amine scaffold represents a critical bicyclic pharmacophore, distinct from its more common isomer, the tropane (8-methyl-8-azabicyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to

Executive Summary

The 3-methyl-3-azabicyclo[3.2.1]octan-8-amine scaffold represents a critical bicyclic pharmacophore, distinct from its more common isomer, the tropane (8-methyl-8-azabicyclo[3.2.1]octane) system.[1] While tropanes feature the nitrogen atom at the bridgehead, the 3-azabicyclo[3.2.1]octane core places the nitrogen within the six-membered ring, leaving the one-carbon bridge (C8) available for functionalization.[1]

This structural variation fundamentally alters the vector orientation of substituents and the basicity profile of the molecule, making it a privileged scaffold for designing ligands targeting GPCRs (e.g., CCR5, Mu-opioid) and nicotinic acetylcholine receptors .[1] This guide provides a rigorous analysis of its structural properties, a validated synthetic protocol via the "Norbornene Route," and a framework for stereochemical characterization.

Structural Architecture & Stereochemistry

Nomenclature and Numbering

Correct numbering is prerequisite for accurate analysis.[1] Unlike tropane, where the bridgehead nitrogen dictates numbering, the 3-azabicyclo[3.2.1]octane system is numbered as follows:

  • Bridgeheads: C1 and C5.[1]

  • Nitrogen: Position 3 (part of the six-membered ring).[1][2]

  • Bridge: Position 8 (the one-carbon bridge connecting C1 and C5).[1]

  • Substituents: The methyl group is attached to N3; the primary amine is attached to C8.[1]

Conformational Analysis

The scaffold consists of a six-membered piperidine ring fused to a five-membered cyclopentane ring.[1]

  • Piperidine Ring (C1-C2-N3-C4-C5-C8): Typically adopts a chair conformation , which is thermodynamically favored over the boat form.[1] The N-methyl group prefers the equatorial orientation to minimize 1,3-diaxial interactions, though rapid pyramidal inversion occurs at physiological pH.[1]

  • Stereoisomerism at C8 (Endo vs. Exo): The orientation of the C8-amine relative to the piperidine ring is the critical stereochemical feature.[1]

    • Exo-isomer: The amine group points away from the six-membered ring (anti to the N3-bridge).[1] This is generally the thermodynamically more stable isomer due to reduced steric clash with the C2/C4 axial hydrogens.[1]

    • Endo-isomer: The amine group points towards the six-membered ring (syn to the N3-bridge).[1]

Visualization of Isomers

Isomers cluster_0 Stereochemical Configuration Exo Exo-Isomer (Amine Anti to N-Bridge) Thermodynamically Favored Endo Endo-Isomer (Amine Syn to N-Bridge) Sterically Congested Exo->Endo Epimerization (Difficult)

Figure 1: Stereochemical relationship between Exo and Endo isomers at the C8 position.[1]

Synthetic Pathways: The Norbornene Oxidative Cleavage Route

While several routes exist, the oxidative cleavage of 7-substituted norbornenes is the most robust method for generating the 3-azabicyclo[3.2.1]octane core with controlled stereochemistry at the 8-position.[1] This protocol ensures the retention of the bridge stereochemistry from the starting material.[1]

Reaction Logic
  • Scaffold Selection: We utilize 7-anti-(Boc-amino)norborn-2-ene .[1] The anti configuration of the amine on the norbornene bridge translates directly to the exo configuration in the final bicycle.[1]

  • Ring Opening: Ozonolysis cleaves the C2-C3 double bond, generating a cis-1,3-cyclopentane dialdehyde intermediate.[1]

  • Double Reductive Cyclization: Reaction with methylamine and a reducing agent closes the ring to form the piperidine moiety.[1]

Step-by-Step Protocol

Step 1: Ozonolysis and Reduction

  • Reagents: anti-7-(Boc-amino)norborn-2-ene (1.0 eq), O₃, MeOH, DMS (Dimethyl sulfide).[1]

  • Protocol:

    • Dissolve starting material in MeOH at -78°C.

    • Sparge with O₃ until a blue color persists (indicating excess ozone).[1]

    • Purge with N₂ to remove excess O₃.[1]

    • Quench with DMS (5.0 eq) and warm to Room Temperature (RT) over 4 hours.

    • Checkpoint: TLC should show disappearance of non-polar starting material and appearance of a polar dialdehyde spot.[1] Do not isolate the unstable dialdehyde.[1]

Step 2: Double Reductive Amination (The Cyclization)

  • Reagents: Methylamine (2.0 M in THF, 3.0 eq), NaBH(OAc)₃ (3.0 eq), DCE (Dichloroethane).[1]

  • Protocol:

    • Concentrate the methanolic solution from Step 1 (to remove DMS) and redissolve the crude dialdehyde in DCE.[1]

    • Add Methylamine solution and stir for 30 min to form the bis-imine/hemiaminal intermediate.

    • Add NaBH(OAc)₃ portion-wise at 0°C.

    • Stir at RT for 12 hours.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] The product, tert-butyl (3-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate , partitions into the organic phase.[1]

Step 3: Deprotection

  • Reagents: TFA (Trifluoroacetic acid), DCM.[1]

  • Protocol: Stir the carbamate in 1:1 TFA:DCM for 1 hour. Concentrate and convert to the HCl salt for stability.

Synthetic Workflow Diagram

Synthesis Start 7-anti-(Boc-amino)norborn-2-ene Inter1 Intermediate: cis-1,3-Cyclopentane Dialdehyde Start->Inter1 Ozonolysis (O3, DMS) Cycliz Double Reductive Amination (MeNH2, NaBH(OAc)3) Inter1->Cycliz Ring Opening Protected 3-Methyl-8-(Boc-amino)- 3-azabicyclo[3.2.1]octane Cycliz->Protected Ring Closing (Cyclization) Final Target: 3-Methyl-3-azabicyclo[3.2.1] octan-8-amine Protected->Final Deprotection (TFA)

Figure 2: Validated synthetic route from Norbornene precursor to Target Amine.

Spectroscopic Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following diagnostic signals.

Proton NMR (¹H NMR) - Diagnostic Signals
  • N-Methyl Group: A sharp singlet typically around δ 2.2 - 2.4 ppm .[1]

  • Bridgehead Protons (H1/H5): Broad multiplets around δ 2.0 - 2.2 ppm .[1] These are distinct from the bridgehead protons of tropanes due to the different ring fusion.[1]

  • H8 (Methine attached to Amine):

    • Exo-isomer: Typically appears as a triplet or broad singlet at δ 2.9 - 3.1 ppm .[1]

    • Endo-isomer: Often shifted slightly upfield due to shielding by the piperidine ring.[1]

  • Piperidine Ring Protons (H2/H4): Appear as a set of doublets (equatorial) and triplets (axial) in the δ 2.6 - 1.8 ppm range.[1]

Carbon NMR (¹³C NMR)
  • N-Methyl: ~46 ppm.[1]

  • C3/C4 (Piperidine): ~60-62 ppm (Characteristic of carbons alpha to nitrogen).[1]

  • C8 (Bridge): ~50-55 ppm (Diagnostic for the amine attachment point).[1]

Mass Spectrometry (MS)
  • Molecular Ion: [M+H]⁺ = 141.14 Da (for C₈H₁₆N₂).[1]

  • Fragmentation: Expect a major fragment loss of NH₃ (17 Da) or the cleavage of the ethylene bridge depending on ionization energy.[1]

Physicochemical Properties & Comparison

Understanding the basicity and polarity is crucial for drug formulation.[1]

PropertyValue / DescriptionNote
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
pKa (N3 - Tertiary) ~ 9.8 - 10.2Typical for cyclic tertiary amines.[1]
pKa (N8 - Primary) ~ 10.0 - 10.5Highly basic; will be protonated at physiological pH.[1]
LogP ~ 0.5Highly polar due to two amine centers.[1]
Solubility High in H₂O, MeOHFree base is soluble in DCM; Salts (HCl) are water-soluble.[1]

Expert Insight: The proximity of the two nitrogen atoms (N3 and N8) is roughly 5-6 Å in the exo conformation.[1] This distance is often critical for bidentate binding in receptor pockets (e.g., interacting with an Asp residue and a backbone carbonyl).

References

  • Kazi, B., et al. (2010).[3] "Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters." Arkivoc, 2010(9), 31-39.[1] Link

  • González-Bello, C., et al. (2024).[1][4] "2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications." Organic & Biomolecular Chemistry. Link

  • PubChem Compound Summary. "8-Azabicyclo[3.2.1]octan-3-amine" (Isomer comparison). National Center for Biotechnology Information.[1] Link

  • Fülöp, F., et al. (2006).[1] "Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives." Chemical Reviews, 106(6), 2434-2454.[1][5] Link[1]

Sources

Exploratory

An In-depth Technical Guide to 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine: A Core Scaffold in Neuroactive Compound Development

A Note on Nomenclature: The compound of interest for this technical guide is systematically known as 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine . It has come to our attention that the nomenclature can be a point of confus...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The compound of interest for this technical guide is systematically known as 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine . It has come to our attention that the nomenclature can be a point of confusion, and it is sometimes mistakenly referred to as 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine. The latter name is structurally improbable as the amine group would be attached to the nitrogen bridgehead. This guide will focus on the correct and well-documented compound, 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine.

Introduction

The 8-azabicyclo[3.2.1]octane scaffold is the foundational structure of tropane alkaloids, a class of naturally occurring compounds with a rich history in medicine and pharmacology.[1] 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is a key synthetic derivative of this family, serving as a crucial building block and a subject of significant interest in the development of novel therapeutics targeting the central nervous system. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an excellent scaffold for probing receptor and transporter binding sites. This guide provides an in-depth overview of its chemical properties, synthesis, and its role in drug discovery, particularly as a modulator of monoamine transporters.

Chemical Identity and Properties

IUPAC Name and Synonyms
  • Preferred IUPAC Name: 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine[2]

  • Synonyms:

    • 8-methyl-8-azabicyclo[3.2.1]oct-3-ylamine

    • 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane[2]

    • (3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine (specification of stereochemistry)

    • 3-alpha-Aminotropane

  • CAS Number: 98998-25-5[2]

Physicochemical Properties

A compilation of experimentally determined and computationally predicted physicochemical properties of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular FormulaC₈H₁₆N₂[2]
Molecular Weight140.23 g/mol [2]
Physical FormLiquid
Boiling Point82 °C at 8 mmHg
Melting Point124-125 °C
Flash Point60.8 ± 13.6 °C
pKa (most basic)9.61 (predicted)[3]
LogP0.5 (predicted)[2]

Synthesis and Characterization

The synthesis of the 8-azabicyclo[3.2.1]octane core is a well-established area of organic chemistry, with many strategies revolving around the manipulation of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), a commercially available starting material.[4][5] The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the reductive amination of tropinone.

Generalized Synthetic Workflow

A plausible, generalized synthetic route from tropinone to 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is outlined below. This process involves the conversion of the ketone functionality of tropinone into an amine.

Synthetic Workflow Tropinone Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) Oxime Tropinone Oxime Tropinone->Oxime Hydroxylamine (NH₂OH) Amine 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Oxime->Amine Reduction (e.g., LiAlH₄, H₂/Catalyst)

Caption: Generalized synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine from tropinone.

Step-by-Step Experimental Protocol (Illustrative)
  • Oxime Formation: Tropinone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the condensation reaction to completion, forming tropinone oxime.

  • Reduction of the Oxime: The isolated tropinone oxime is then subjected to reduction to yield the primary amine. A variety of reducing agents can be employed for this transformation. For example, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF) will effectively reduce the oxime. Alternatively, catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney nickel or platinum oxide) can be used.

  • Purification: Following the reduction, the reaction is quenched, and the product is worked up to remove the reagents and byproducts. Purification of the final product, 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, is typically achieved through distillation or column chromatography.

Analytical Characterization

The identity and purity of synthesized 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and stereochemistry of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H and C-N bonds of the amine.

Applications in Drug Development

The rigid 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, particularly for targeting monoamine transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[6] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Monoamine Transporter Inhibition

Derivatives of the 8-azabicyclo[3.2.1]octane core have been extensively investigated as monoamine reuptake inhibitors.[6] By blocking one or more of these transporters, these compounds can increase the synaptic concentrations of the respective neurotransmitters, leading to a range of pharmacological effects. For example, cocaine's reinforcing effects are primarily attributed to its inhibition of DAT.[7]

The amine group at the 3-position of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine provides a convenient handle for further chemical modification, allowing for the synthesis of a library of analogs with varying potencies and selectivities for DAT, SERT, and NET. Structure-activity relationship (SAR) studies on related compounds have shown that modifications at both the 3-position and the 8-position (the nitrogen of the bicycle) can significantly impact binding affinity and selectivity.[6]

Logical Workflow for Biological Evaluation

The investigation of a novel compound based on the 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine scaffold would typically follow a standard drug discovery pipeline.

Biological Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding Radioligand Binding Assays (DAT, SERT, NET) Uptake Neurotransmitter Uptake Assays Binding->Uptake Selectivity Selectivity Profiling Uptake->Selectivity PK Pharmacokinetic Studies (ADME) Selectivity->PK Lead Optimization PD Pharmacodynamic Studies (e.g., Microdialysis) PK->PD Behavioral Behavioral Models (e.g., Locomotor Activity) PD->Behavioral

Caption: A logical workflow for the biological evaluation of a novel 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine derivative.

Conclusion

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is a synthetically accessible and highly versatile chemical entity with significant potential in the field of neuroscience and drug discovery. Its rigid tropane-like core provides a robust platform for the design of potent and selective modulators of monoamine transporters. A thorough understanding of its chemical properties, synthesis, and biological context is essential for researchers and drug development professionals seeking to leverage this important scaffold in the pursuit of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine. Retrieved from [Link]

  • ResearchGate. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(phenyl)acetate. Retrieved from [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octane. Retrieved from [Link]

  • Ablordeppey, S. Y., et al. (2012). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Bioorganic & Medicinal Chemistry, 20(2), 955-962. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Azabicyclo[3.2.1]octan-3-amine,8-methyl-N-propyl-exo-. Retrieved from [Link]

  • BindingDB. (n.d.). 8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate::(1R,2R,3S,5S). Retrieved from [Link]

  • Meltzer, P. C., et al. (2005). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 48(12), 4066-4074. Retrieved from [Link]

  • ACS Publications. (2000). 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)-. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Retrieved from [Link]

Sources

Foundational

Synthesis and Characterization of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine: A Comprehensive Technical Guide

Executive Summary The isotropane skeleton (3-azabicyclo[3.2.1]octane) is a privileged scaffold in medicinal chemistry, functioning as a critical structural isomer of the naturally occurring tropane alkaloids. Derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isotropane skeleton (3-azabicyclo[3.2.1]octane) is a privileged scaffold in medicinal chemistry, functioning as a critical structural isomer of the naturally occurring tropane alkaloids. Derivatives such as 3-methyl-3-azabicyclo[3.2.1]octan-8-amine are highly sought after as building blocks for central nervous system (CNS) agents, particularly in the development of site-specific dopamine and serotonin transporter inhibitors[1].

This technical whitepaper provides a comprehensive, field-validated guide to the synthesis and characterization of 3-methyl-3-azabicyclo[3.2.1]octan-8-amine. Designed for synthetic chemists and drug development professionals, this guide emphasizes mechanistic causality, stereochemical control, and self-validating experimental protocols to ensure high-fidelity reproducibility.

Retrosynthetic Strategy & Mechanistic Rationale

The most efficient assembly of the 3-azabicyclo[3.2.1]octane core relies on a one-pot, multicomponent Robinson-Schöpf double Mannich annulation [2]. Attempting a linear, step-wise cyclization is often plagued by low yields and complex protection/deprotection schemes. By utilizing cyclopentanone, methylamine, and formaldehyde, the bicyclic system is constructed thermodynamically.

Direct reductive amination of the resulting sterically hindered C8-ketone is notoriously inefficient. Therefore, the workflow necessitates the isolation of an oxime intermediate[3], which is subsequently reduced to the primary amine. The choice of reducing agent at this final stage is critical, as it dictates the endo vs. exo stereochemistry of the resulting 8-amino group.

SynthesisWorkflow A Cyclopentanone + Methylamine + Formaldehyde B 3-Methyl-3-azabicyclo [3.2.1]octan-8-one A->B Double Mannich Annulation C Oxime Intermediate B->C NH2OH·HCl NaOAc, EtOH D 3-Methyl-3-azabicyclo [3.2.1]octan-8-amine C->D H2, Raney-Ni Reduction

Synthetic workflow for 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine.

Step-by-Step Experimental Protocols (Self-Validating Systems)

The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps unless the In-Process Validation (IPC) criteria are strictly met.

Phase 1: Synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-one

Causality & Rationale: The reaction requires an acidic medium to facilitate the formation of the highly electrophilic iminium ion from methylamine and formaldehyde. The enolizable alpha-carbons of cyclopentanone attack the iminium sequentially, closing the piperidine ring to form the bridged bicyclic ketone[2].

Protocol:

  • Preparation: In a 1 L round-bottom flask, dissolve methylamine hydrochloride (1.0 eq, 0.5 mol) and paraformaldehyde (2.2 eq, 1.1 mol) in 250 mL of a 1:1 mixture of ethanol and water.

  • Activation: Add 2 mL of concentrated HCl to catalyze iminium formation. Stir at 40 °C for 30 minutes until the solution clarifies.

  • Annulation: Dropwise, add cyclopentanone (1.0 eq, 0.5 mol) over 20 minutes. Elevate the temperature to reflux (approx. 85 °C) and maintain for 14 hours.

  • Workup: Cool the mixture to 0 °C. Basify the solution to pH 11 using 20% aqueous NaOH (this converts the amine hydrochloride salt to the free base, partitioning it into the organic phase).

  • Extraction: Extract with dichloromethane (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation to yield the ketone as a pale yellow oil.

In-Process Validation (IPC):

  • TLC: Run on silica gel (DCM:MeOH:NH₄OH 90:9:1). The product should appear as a single spot (Rf ~0.4) stainable with Dragendorff's reagent.

  • IR Spectroscopy: Confirm success by the presence of a strong, sharp

    
     stretching frequency at ~1715 cm⁻¹.
    
Phase 2: Synthesis of the Oxime Intermediate

Causality & Rationale: The C8-ketone is sterically shielded by the axial protons of the piperidine ring. Converting it to an oxime provides a rigid, planar ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 bond that is highly susceptible to catalytic reduction, bypassing the steric penalties of direct reductive amination.

Protocol:

  • Preparation: Dissolve the ketone (1.0 eq, 0.2 mol) in 150 mL of absolute ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq, 0.3 mol) and sodium acetate (1.5 eq, 0.3 mol). The sodium acetate acts as a buffer, neutralizing the HCl to free the nucleophilic hydroxylamine.

  • Reaction: Reflux the mixture for 3 hours under an inert N₂ atmosphere.

  • Isolation: Concentrate the solvent by 70%. Dilute with 200 mL of ice-cold water to precipitate the oxime. Filter the solid, wash with cold water, and dry under high vacuum.

In-Process Validation (IPC):

  • IR Spectroscopy: The 1715 cm⁻¹ ketone peak must completely disappear. A new broad

    
     stretch at 3200–3300 cm⁻¹ and a weak 
    
    
    
    stretch at 1650 cm⁻¹ must emerge.
  • Mass Spectrometry: LC-MS must show the [M+H]⁺ ion at m/z 155.1.

Phase 3: Stereoselective Reduction to the 8-Amine

Causality & Rationale: The stereochemistry of the resulting amine (endo vs. exo) is strictly controlled by the reduction mechanism. Catalytic hydrogenation (e.g., using Raney-Nickel) proceeds via syn-addition of hydrogen from the least sterically hindered face of the bicyclic system, yielding predominantly the endo-amine[4]. Conversely, dissolving metal reductions (thermodynamic control) would yield the exo-amine.

Stereochemistry Oxime 3-Methyl-3-azabicyclo [3.2.1]octan-8-one oxime Endo Endo-8-amine (Kinetic/Steric Control) Oxime->Endo H2, Raney-Ni or Pd/C (Syn-addition from least hindered face) Exo Exo-8-amine (Thermodynamic Control) Oxime->Exo Na / n-propanol (Dissolving Metal Reduction)

Stereochemical divergence in the reduction of the oxime intermediate.

Protocol (Endo-Selective):

  • Preparation: Charge a high-pressure hydrogenation reactor with the oxime (1.0 eq, 0.1 mol) dissolved in 100 mL of ammoniacal methanol (7N NH₃ in MeOH). Note: Ammonia suppresses the formation of secondary amine byproducts.

  • Catalyst: Add an aqueous slurry of Raney-Nickel (10% w/w relative to the oxime).

  • Hydrogenation: Purge the reactor with N₂ (3x), then with H₂ (3x). Pressurize to 50 psi H₂ and heat to 50 °C for 12–14 hours[4].

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Wash the pad generously with methanol.

  • Isolation: Concentrate the filtrate. Dissolve the residue in 1M HCl, wash with diethyl ether (to remove non-basic impurities), then basify the aqueous layer to pH 12 with NaOH and extract with DCM. Concentrate to yield the pure 3-methyl-3-azabicyclo[3.2.1]octan-8-amine.

In-Process Validation (IPC):

  • TLC: Ninhydrin stain must reveal a distinct purple/blue spot, confirming the presence of a primary aliphatic amine.

  • Mass Spectrometry: Complete mass shift from 155.1 (oxime) to [M+H]⁺ m/z 141.1 (amine).

Physicochemical & Spectroscopic Characterization

Rigorous characterization is required to confirm the structural integrity and stereochemical purity of the final product. The table below summarizes the expected quantitative analytical data for the endo-isomer of 3-methyl-3-azabicyclo[3.2.1]octan-8-amine.

Analytical TechniqueParameterExpected Value / ObservationStructural Assignment
¹H NMR (400 MHz, CDCl₃) N-CH₃δ 2.20 (s, 3H)Methyl group on the piperidine nitrogen.
C8-H (endo)δ 2.95 (t, J = 5.0 Hz, 1H)Bridgehead proton adjacent to the primary amine.
C1/C5δ 2.05 - 2.15 (m, 2H)Bridgehead methine protons.
C2/C4δ 2.55 (d, 2H), 2.25 (d, 2H)Equatorial and axial protons of the piperidine ring.
C6/C7δ 1.40 - 1.80 (m, 4H)Ethylene bridge protons.
¹³C NMR (100 MHz, CDCl₃) C8~ 55.0 ppmCarbon bearing the primary amine.
C2/C4~ 60.5 ppmCarbons adjacent to the tertiary nitrogen.
N-CH₃~ 42.0 ppmN-methyl carbon.
C1/C5~ 38.5 ppmBridgehead carbons.
Mass Spectrometry (ESI) [M+H]⁺m/z 141.1Confirms molecular weight (MW: 140.23 g/mol ).
IR Spectroscopy (ATR) N-H stretch3350, 3280 cm⁻¹Doublet characteristic of a primary amine.
C-H stretch2950 - 2800 cm⁻¹Aliphatic C-H stretching.

References

  • National Center for Biotechnology Information. (2003). Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. PubMed. URL:[Link]

  • House, H. O., Wickham, P. P., & Muller, H. C. (1962). The Synthesis of Certain Azabicyclic Ketones. Journal of the American Chemical Society. URL:[Link]

  • Iriepa, I., Madrid, A. I., Gálvez, E., & Bellanato, J. (2003). Synthesis, structural and conformational study of 3-methyl-3-azabicyclo[3.2.1]octan-8-one and 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oximes. Journal of Molecular Structure. URL:[Link]

  • F. Hoffmann-La Roche AG. (2020). Process for the preparation exo-tert-butyl n-(3-azabicyclo[3.2.1]octan-8-yl)carbamate. Patent WO2020136188A1.

Sources

Exploratory

Comprehensive Technical Guide to 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine: Physicochemical Properties, Structural Utility, and Analytical Workflows

Executive Summary Bridged bicyclic amines represent a privileged class of scaffolds in modern medicinal chemistry. Among these, 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine has emerged as a highly versatile building block.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bridged bicyclic amines represent a privileged class of scaffolds in modern medicinal chemistry. Among these, 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine has emerged as a highly versatile building block. Characterized by its conformationally restricted tropane-like core, this diamine is frequently utilized in the design of central nervous system (CNS) therapeutics and antiemetic agents. This whitepaper provides a rigorous physicochemical profile of the compound, explores the mechanistic rationale behind its structural utility in drug discovery, and outlines self-validating protocols for its analytical characterization.

Physicochemical Profiling and Core Identifiers

In drug discovery and synthetic workflows, this compound is typically encountered in two forms: the free base and the dihydrochloride salt. The free base of a low-molecular-weight aliphatic diamine is often an oily, volatile, or hygroscopic liquid that is prone to oxidation and difficult to handle. Consequently, the dihydrochloride salt is the preferred form for long-term storage, precise stoichiometric weighing, and formulation stability [1].

Table 1: Core Identifiers and Physicochemical Data

PropertyFree BaseDihydrochloride Salt
CAS Registry Number 108640-12-62173992-28-2
Molecular Formula C8H16N2C8H18Cl2N2 (or C8H16N2 · 2HCl)
Molecular Weight 140.23 g/mol 213.15 g/mol
IUPAC Name 3-methyl-3-azabicyclo[3.2.1]octan-8-amine3-methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride
SMILES CN1CC2CCC(C1)C2NCN1CC2CCC(C1)C2N.Cl.Cl
Structural Significance & Mechanistic Pharmacology

The 3-azabicyclo[3.2.1]octane system provides a rigid, three-dimensional framework that precisely vectors its substituents into the binding pockets of target proteins [2].

  • Conformational Rigidity : Unlike linear or simple monocyclic aliphatic amines, the bridged bicyclic core drastically reduces the number of rotatable bonds. This pre-organization minimizes the entropic penalty typically incurred upon target binding, thereby enhancing binding affinity.

  • Pharmacological Application : The azabicyclo[3.2.1]octan-8-amine motif is a critical structural determinant in several advanced clinical candidates. For instance, Roche’s investigational gamma-secretase modulator (GSM), Nivegacetor (RG6289), utilizes a closely related scaffold to selectively modulate amyloid beta peptide production without interfering with other Notch signaling pathways [3]. The primary amine at the C8 position serves as an ideal conjugation site for appending pharmacophores, while the tertiary amine at N3 modulates the physicochemical properties (e.g., logD, pKa) essential for blood-brain barrier (BBB) penetration.

Pharmacophore A 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine Scaffold B Tertiary Amine (N3) Basic Center / H-Bond Acceptor A->B Position 3 C Primary Amine (C8) Conjugation / Linker Site A->C Position 8 D Bridged Bicyclic Core Conformational Rigidity A->D Backbone E CNS Target Engagement (e.g., Gamma-Secretase) B->E Ionic/H-Bonding C->E Substituent Vectoring D->E Minimizes Entropic Penalty

Fig 1. Pharmacophore mapping of the 3-methyl-3-azabicyclo[3.2.1]octan-8-amine scaffold.

Experimental Protocols: Analytical Characterization

To ensure scientific integrity, any synthetic or biological workflow utilizing 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine must begin with rigorous quality control. The following self-validating protocol outlines the optimal conditions for characterizing the dihydrochloride salt.

Rationale (Causality) : Aliphatic diamines often exhibit severe peak tailing in reverse-phase liquid chromatography (RP-LC) due to secondary interactions with residual silanols on the silica stationary phase. Utilizing a low-pH mobile phase (formic acid) ensures both amines are fully protonated, mitigating silanol interactions and maximizing ionization efficiency in positive-ion electrospray ionization (ESI+).

Step-by-Step LC-MS Protocol
  • Sample Preparation : Dissolve 1.0 mg of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride in 1.0 mL of LC-MS grade Water/Acetonitrile (90:10 v/v) to yield a ~1 mg/mL stock. Sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection : Use an end-capped C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) to further suppress silanol interactions.

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution : Run a steep gradient from 2% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation : Monitor via ESI+ mass spectrometry. The target exact mass for the free base is 140.23 g/mol . The system validates the compound's identity when a dominant [M+H]+ peak is observed at m/z 141.1 with a singular, sharp UV peak at 210 nm.

Step-by-Step NMR Protocol
  • Solvent Selection : Due to the dihydrochloride salt's high polarity, dissolve 10 mg of the compound in 0.6 mL of Deuterium Oxide (D2O). Avoid Chloroform-d (CDCl3) as the salt is insoluble.

  • Acquisition : Acquire 1H NMR (400 MHz) and 13C NMR (100 MHz) spectra at 298 K.

  • Validation : The N-methyl group will appear as a distinct singlet in the 1H spectrum (~2.5-3.0 ppm, depending on exact concentration and pH), integrating to exactly 3 protons. The bridged methine and methylene protons will present as a complex aliphatic multiplet between 1.5 and 3.5 ppm.

AnalyticalWorkflow Step1 Sample Prep Dissolve in H2O/MeCN (90:10) Step2 LC-MS Analysis End-capped C18, Low pH Buffer Step1->Step2 Aliquot for MS Step3 NMR Spectroscopy 1H/13C Acquisition in D2O Step1->Step3 Lyophilize & Exchange Step4 Data Validation Confirm [M+H]+ 141.1 & Purity Step2->Step4 Mass & UV Traces Step3->Step4 Structural Elucidation

Fig 2. Self-validating analytical workflow for characterizing the dihydrochloride salt.

Handling and Storage Guidelines
  • Storage : Store the dihydrochloride salt in a tightly sealed container, protected from light, at 2–8 °C.

  • Handling : While the salt form is significantly less volatile than the free base, it remains an irritant. Handle under a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

References
  • Title : Nivegacetor | New Drug Approvals (Gamma-Secretase Modulators) Source : New Drug Approvals URL : [Link]

Foundational

potential biological activity of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine derivatives

Whitepaper: Pharmacological Topography and Biological Activity of 3-Azabicyclo[3.2.1]octan-8-amine Derivatives Executive Summary The bridged bicyclic amine scaffold, specifically 3-azabicyclo[3.2.1]octan-8-amine and its...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Pharmacological Topography and Biological Activity of 3-Azabicyclo[3.2.1]octan-8-amine Derivatives

Executive Summary

The bridged bicyclic amine scaffold, specifically 3-azabicyclo[3.2.1]octan-8-amine and its N-methylated or heteroaryl-substituted derivatives, represents a highly privileged pharmacophore in modern medicinal chemistry. Originally conceptualized as conformationally rigid bioisosteres of natural tropane alkaloids, these derivatives have transcended their historical applications in central nervous system (CNS) transporter inhibition. Today, heavily functionalized derivatives of this core—most notably the clinical-stage compound Nivegacetor (RG6289)—are at the forefront of disease-modifying therapies for Alzheimer's disease (AD) acting as highly selective gamma-secretase modulators (GSMs)[1].

This technical guide dissects the structural rationale, mechanistic causality, and self-validating experimental protocols required to evaluate the biological activity of 3-azabicyclo[3.2.1]octan-8-amine derivatives.

Structural Rationale: The Bridged Bicyclic Pharmacophore

The 3-azabicyclo[3.2.1]octane system is characterized by a distinctive three-dimensional topology that enforces strict spatial vectors for its substituents.

  • The 3-Position (Nitrogen Bridge): Simple alkylation, such as in 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine , perfectly mimics the N-methyl group of natural tropane alkaloids (e.g., cocaine, atropine). This basic nitrogen is critical for anchoring the molecule in the aspartate-rich binding pockets of monoamine transporters (DAT/SERT)[2]. However, substituting this methyl group with bulky heteroaryls (e.g., 6-methoxypyridazin-4-yl) abolishes transporter affinity and redirects the molecule toward allosteric protein-protein interfaces[3].

  • The 8-Position (Apical Amine): The primary amine at the 8-position serves as a versatile synthetic handle for Buchwald-Hartwig cross-coupling or amide bond formation, allowing for the attachment of large hydrophobic domains (like phenoxy-dihydro-pyrrolo-triazoles) necessary for embedding into lipid membrane complexes[4].

Primary Therapeutic Axis: Gamma-Secretase Modulation (GSM)

The most significant contemporary application of 3-azabicyclo[3.2.1]octan-8-amine derivatives is in the treatment of Alzheimer's disease via the modulation of the


-secretase complex[5].
Mechanistic Causality: Processivity vs. Inhibition

First-generation


-secretase inhibitors (GSIs) failed in clinical trials due to severe gastrointestinal and immunological toxicities. These toxicities occurred because GSIs indiscriminately blocked the catalytic subunit (Presenilin-1/PSEN1), thereby halting the physiological cleavage of the Notch receptor[3].

Derivatives like Nivegacetor (RG6289) solve this by acting as modulators , not inhibitors. They bind allosterically to the


-secretase–Amyloid Precursor Protein (APP) complex. By stabilizing the enzyme-substrate interaction, these compounds increase the processivity of the enzyme[1]. Instead of releasing the highly aggregation-prone, 42-amino-acid amyloid beta peptide (A

42), the enzyme continues to cleave the peptide into shorter, highly soluble, and non-toxic fragments like A

38 and A

37[5].

GSM_Pathway APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 Cleavage C99 C99 Fragment BACE1->C99 GS γ-Secretase Complex (PSEN1 Catalytic Subunit) C99->GS Substrate Toxic Aβ42 / Aβ40 (Aggregation-Prone) GS->Toxic Unmodulated Pathway Safe Aβ38 / Aβ37 (Soluble, Non-Toxic) GS->Safe Modulated Pathway Notch Notch Signaling (Spared) GS->Notch Physiological Cleavage Modulator 3-Azabicyclo[3.2.1]octane Derivative (e.g., Nivegacetor) Modulator->GS Allosteric Binding (Increases Processivity)

Allosteric modulation of γ-secretase by 3-azabicyclo[3.2.1]octane derivatives, shifting Aβ cleavage.

Secondary Therapeutic Axes

Monoamine Transporter Inhibition

When the 3-position is occupied by a simple methyl group (3-Methyl-3-azabicyclo[3.2.1]octan-8-amine) and the 8-position is substituted with specific aryl groups, the topology closely mimics cocaine. These derivatives act as potent inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT)[2]. The rigid bicyclic core locks the basic nitrogen and the aromatic ring into an optimal dihedral angle, maximizing


-cation interactions within the transporter's central binding site.
Vasopressin (AVP) Receptor Antagonism

Certain biaryl amides containing the azabicyclooctane amine headpiece exhibit potent mixed V1a and V2 arginine vasopressin (AVP) receptor antagonism[6]. These compounds are evaluated for their potential to treat hyponatremia and acute decompensated heart failure, acting similarly to conivaptan by promoting aquaresis without altering electrolyte balance[6].

Quantitative Pharmacological Profile

To evaluate the structure-activity relationship (SAR) of these derivatives, quantitative profiling of A


 species is mandatory. The table below summarizes the typical in vitro pharmacological profile of an optimized 3-azabicyclo[3.2.1]octan-8-amine GSM (derived from Nivegacetor preclinical data)[5].
Pharmacological ParameterTarget / SubstrateObserved EffectIC50 / EC50 ValueClinical Relevance
A

42 Reduction

-Secretase (APP)
Strong Inhibition< 10 nMPrevents formation of neurotoxic amyloid plaques.
A

40 Reduction

-Secretase (APP)
Moderate Inhibition< 25 nMReduces overall amyloid burden.
A

38 Elevation

-Secretase (APP)
UpregulationEC50 < 15 nMConfirms enzyme processivity (biomarker of efficacy).
A

37 Elevation

-Secretase (APP)
Strong UpregulationEC50 < 10 nMPrimary indicator of allosteric modulation over inhibition.
Notch Cleavage (NICD)

-Secretase (Notch)
No Effect> 10,000 nMEnsures absence of dose-limiting GSI toxicities.

Self-Validating Experimental Methodologies

To establish trustworthiness in drug development, assays must be self-validating. When screening 3-azabicyclo[3.2.1]octan-8-amine derivatives as GSMs, a simple A


42 reduction assay is insufficient, as it cannot distinguish between a toxic inhibitor and a therapeutic modulator. The following protocol utilizes a multiplexed approach to simultaneously measure the decrease in long fragments and the increase in short fragments, internally validating the mechanism of action.
Protocol A: Multiplexed A Processivity Assay

Objective: To quantify the shift in the A


 profile (A

42/40 vs. A

38/37) in human cell lines.
  • Cell Preparation: Seed HEK293 cells stably expressing human APP containing the "Swedish" mutation (HEK293-APPsw) into 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Compound Treatment: Prepare a 10-point dose-response curve of the 3-azabicyclo[3.2.1]octan-8-amine derivative (ranging from 0.1 nM to 10

    
    M) in DMSO. Dilute into media (final DMSO concentration 
    
    
    
    0.1%) and add to the cells.
  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    . Causality note: 24 hours allows for steady-state accumulation of secreted A
    
    
    
    peptides in the extracellular media without reaching proteolytic degradation thresholds.
  • Media Harvest: Collect the conditioned media. Immediately add a protease inhibitor cocktail (EDTA-free) to prevent non-specific degradation of the A

    
     fragments.
    
  • Multiplex Quantification: Analyze the media using an Electrochemiluminescence (ECL) multiplex assay (e.g., Meso Scale Discovery) utilizing highly specific C-terminal antibodies for A

    
    37, A
    
    
    
    38, A
    
    
    40, and A
    
    
    42.
  • Data Validation: A valid GSM profile must show a dose-dependent decrease in A

    
    42 coupled with a mathematically proportional increase in A
    
    
    
    37/38. If all species decrease, the compound is a non-selective GSI, not a GSM.

Workflow Cell HEK293-APP Cell Culture Compound Dose-Response Treatment (0.1nM - 10μM) Cell->Compound Incubation 24h Incubation at 37°C Compound->Incubation Harvest Media Harvest & Protease Inhibition Incubation->Harvest Assay Multiplex ECL / ELISA (Aβ37, 38, 40, 42) Harvest->Assay Analysis IC50 Calculation & Ratio Analysis Assay->Analysis

Workflow for the in vitro validation of γ-secretase modulators via multiplexed Aβ profiling.

Protocol B: Notch-Sparing Counter-Screen (Safety Validation)

Objective: To confirm that the derivative does not impair physiological Notch signaling.

  • Transfect HEK293 cells with a Notch

    
    E construct (a constitutively active Notch substrate) and a CSL-luciferase reporter gene.
    
  • Treat with the derivative alongside a known GSI control (e.g., DAPT).

  • Measure luminescence after 24 hours.

  • Validation: The 3-azabicyclo[3.2.1]octan-8-amine derivative must show no significant reduction in luciferase activity up to 10

    
    M, whereas the GSI control will show potent suppression. This proves the compound selectively modulates APP processivity without disrupting the essential Notch intracellular domain (NICD) cleavage[3].
    

References

  • WO2020120521A1 - 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's disease.
  • Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. PubMed (NIH).
  • Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. PubMed (NIH).
  • Nivegacetor. Wikipedia.
  • Nivegacetor | CAS# 2443487-67-8 | gamma secretase modul
  • Nivegacetor. ALZFORUM.

Sources

Exploratory

Theoretical and Computational Studies of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine: A Comprehensive Guide for Rational Drug Design

Executive Summary As a Senior Application Scientist navigating the complex landscape of rational drug design, I frequently encounter bicyclic scaffolds that serve as the structural foundation for neuroactive therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of rational drug design, I frequently encounter bicyclic scaffolds that serve as the structural foundation for neuroactive therapeutics. Among these, 3-methyl-3-azabicyclo[3.2.1]octan-8-amine (and its dihydrochloride salt derivatives) has emerged as a highly versatile small molecule scaffold[1]. Its unique spatial geometry makes it a privileged structure for designing targeted central nervous system (CNS) agents, particularly 2[2] and 5-HT3 receptor ligands.

However, the pharmacological efficacy of this scaffold is entirely dictated by its 3D conformational dynamics. This whitepaper provides an in-depth technical analysis of the theoretical modeling and experimental validation required to characterize the structural behavior of 3-methyl-3-azabicyclo[3.2.1]octan-8-amine.

Theoretical Framework: The Conformational Landscape

The 3-azabicyclo[3.2.1]octane skeleton consists of a piperidine ring fused with a pyrrolidine ring via a two-carbon bridge. The spatial orientation of the basic nitrogen (N3), the N-methyl group, and the primary amine at C8 dictates the molecule's pharmacophore fit.

Extensive 3[3] on analogous 8-substituted derivatives reveal that the molecule predominantly adopts a chair-envelope conformation in solution[4].

  • Piperidine Ring: Adopts a distorted chair conformation that is puckered at the C8 position and flattened at the N3 position.

  • Pyrrolidine Ring: Adopts an envelope conformation.

  • N-CH3 Group: Exhibits a strong thermodynamic preference for the equatorial position relative to the chair ring to minimize 1,3-diaxial steric clashes[5].

G A Input: 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine B Conformational Sampling (MD/Monte Carlo) A->B C DFT Optimization (B3LYP/6-311G**) B->C D Vibrational Frequencies (IR Simulation) C->D E NMR Shielding Tensors (GIAO) C->E F Global Minimum: Chair-Envelope (N-CH3 Eq) D->F E->F

Computational workflow for determining the global minimum conformation of the bicyclic scaffold.

Quantitative Energetics

To understand the thermodynamic stability of these states, we summarize the relative energies derived from standard B3LYP/6-311G** calculations.

Table 1: Computed Conformational Energetics of the Bicyclic Scaffold

ConformationPiperidine RingPyrrolidine RingN-CH3 OrientationRelative Energy (kcal/mol)
Chair-Envelope (Global Min) Distorted ChairEnvelopeEquatorial0.00
Chair-Envelope (Local Min) Distorted ChairEnvelopeAxial+1.85
Boat-Envelope BoatEnvelopeEquatorial+4.20

Note: Energetic penalties arise primarily from steric hindrance between the axial N-methyl group and the rigid bicyclic bridgehead.

Step-by-Step Computational Methodology

To generate highly accurate, self-validating theoretical models, we employ a rigorous quantum mechanical workflow. The causality behind each step ensures that our computational predictions perfectly mirror experimental realities.

Protocol 1: Quantum Mechanical Conformational Analysis

  • Initial Conformational Sampling:

    • Action: Run a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field.

    • Causality: Bicyclic systems have rigid backbones but flexible substituents (like the N-CH3 and C8-NH2 groups). A molecular mechanics prescreening ensures we do not trap the subsequent quantum calculations in a high-energy local minimum.

  • DFT Geometry Optimization:

    • Action: Optimize the lowest-energy conformers using Gaussian software at the B3LYP/6-311G** level of theory.

    • Causality: The B3LYP functional provides an optimal balance of accuracy and computational cost. The addition of polarization functions (**) is strictly required to accurately model the electron density and lone-pair repulsion around the basic nitrogen (N3) and the primary amine (C8)[4].

  • Solvation Modeling (PCM):

    • Action: Apply the Polarizable Continuum Model (PCM) using Chloroform (

      
      ) as the solvent.
      
    • Causality: Gas-phase calculations often overestimate intramolecular hydrogen bonding. Simulating the dielectric constant of

      
       ensures the computed geometry matches the environment of the subsequent NMR validation step.
      
  • Frequency and NMR Tensor Calculations:

    • Action: Calculate harmonic vibrational frequencies and Gauge-Independent Atomic Orbital (GIAO) NMR shielding tensors.

    • Causality: Frequency calculations confirm the optimized geometry is a true minimum (zero imaginary frequencies) and generate theoretical IR spectra. GIAO generates theoretical

      
       and 
      
      
      
      chemical shifts to directly cross-validate against empirical data.

Experimental Validation Protocols

A theoretical model is only a hypothesis until it is empirically validated. The following protocol describes a self-validating system where experimental outputs are directly mapped to the computational predictions.

ValidationLogic A Synthesized 8-Amine Derivative B 1D/2D NMR (CDCl3) NOESY & gHSQC A->B C IR Spectroscopy Solution vs. Solid A->C D X-ray Crystallography Solid-State Packing A->D E Confirm N-CH3 Equatorial & Chair-Envelope B->E C->E D->E

Multi-modal experimental validation logic for confirming the computed bicyclic conformation.

Protocol 2: NMR and IR Structural Validation

  • Sample Preparation:

    • Action: Dissolve the highly pure (>95%)1[1] in

      
       (or 
      
      
      
      depending on solubility).
    • Causality: Aprotic solvents prevent rapid exchange of the amine protons, preserving the splitting patterns necessary for precise structural elucidation.

  • 2D NOESY Acquisition (The Critical Validation Step):

    • Action: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time optimized for small molecules (~300-500 ms).

    • Causality: This step self-validates the DFT model. If the computational model correctly predicts an equatorial N-CH3 group, the NOESY spectrum must show strong through-space cross-peaks (< 5 Å distance) between the N-CH3 protons and the axial protons of the bicyclic bridgehead. An absence of these peaks invalidates the theoretical model.

  • IR Spectroscopy (Solution vs. Solid-State):

    • Action: Compare the

      
       stretching region (3300-3400 
      
      
      
      ) of the compound in a KBr pellet versus a dilute
      
      
      solution.
    • Causality: This differentiates between intermolecular hydrogen bonding (present in the solid state, often leading to a chair-chair or chair-boat shift) and the intrinsic monomeric chair-envelope conformation predicted by the gas-phase/PCM DFT calculations[4].

Table 2: Key Diagnostic Experimental Markers

TechniqueParameterExpected ObservationStructural Implication
1H NMR (NOESY) Cross-peaksN-CH3 protons

H1/H5 bridgehead protons
Confirms N-CH3 is in the equatorial position
13C NMR (gHSQC) C8 Chemical Shift~50-55 ppmConfirms primary amine attachment at C8
IR Spectroscopy

stretch
3300-3400

(split in primary amines)
Validates the presence of the free 8-amine
X-ray Diffraction Torsion AnglesPuckered at C8, flattened at N3Confirms the chair-envelope solid-state geometry

Conclusion

The rational design of neurotherapeutics utilizing the 3-methyl-3-azabicyclo[3.2.1]octan-8-amine scaffold requires a seamless integration of theoretical chemistry and empirical validation. By employing B3LYP/6-311G** DFT calculations validated strictly through 2D NOESY and IR spectroscopy, researchers can confidently map the chair-envelope conformation and equatorial N-methyl orientation. This high-fidelity structural understanding directly accelerates the optimization of pharmacophore models for Histamine H3 and 5-HT3 receptor targets.

References

  • CymitQuimica. "Building Blocks | CymitQuimica: 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride." CymitQuimica.
  • Iriepa, I., & Bellanato, J. "Synthesis, structural and conformational study of some esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8(α and β)-ols.
  • Iriepa, I., et al. "Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy.
  • "WO 2007/138431 A2 - Histamine-3 Receptor Antagonists." Googleapis.
  • Iriepa, I., et al. "Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy (PDF Request).

Sources

Protocols & Analytical Methods

Method

stereoselective synthesis of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols

Stereoselective Synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-ols: A Comprehensive Protocol Guide Executive Summary & Pharmacological Relevance The 3-azabicyclo[3.2.1]octane scaffold is a privileged, conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

Stereoselective Synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-ols: A Comprehensive Protocol Guide

Executive Summary & Pharmacological Relevance

The 3-azabicyclo[3.2.1]octane scaffold is a privileged, conformationally restricted structural motif frequently utilized as a tropane alkaloid analog in drug discovery[1]. Derivatives of this norgranatane-type system—particularly esters substituted at the C8 position—exhibit potent pharmacological profiles, including significant analgesic and antipyretic activities [1]. Because the stereocenter at C8 dictates the 3D vector of the pharmacophore, accessing pure 8α- and 8β-epimers is a fundamental requirement for structure-activity relationship (SAR) profiling. This application note details the stereodivergent synthesis of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, emphasizing the mechanistic causality behind kinetic versus thermodynamic reduction controls.

Mechanistic Rationale & Stereochemical Causality

The synthesis initiates with the construction of the bicyclic core, 3-methyl-3-azabicyclo[3.2.1]octan-8-one, via a double Mannich condensation (a Robinson-Schöpf type reaction) [2]. Cyclopentanone is reacted with methylamine and formaldehyde. The reaction proceeds via an initial iminium ion formation, followed by a mono-Mannich adduct that undergoes a second intramolecular cyclization to bridge the C2 and C5 positions of the cyclopentyl ring.

Once the ketone is isolated, the stereocenter at C8 is established via reduction. The bicyclic system presents two distinct faces for hydride attack:

  • The α-face (Endo): Oriented toward the 3-carbon piperidine bridge.

  • The β-face (Exo): Oriented toward the 2-carbon ethylene bridge.

Kinetic Control (NaBH₄): The piperidine ring adopts a chair conformation, placing the axial protons at C2 and C4 in a trajectory that severely sterically hinders the α-face. Consequently, small nucleophilic hydrides like NaBH₄ attack preferentially from the less hindered β-face. This kinetic trajectory forces the resulting hydroxyl group into the more sterically congested α-position, yielding the 8α-ol as the kinetic product [3].

Thermodynamic Control (Na/Alcohol): Dissolving metal reductions proceed via a reversible radical anion intermediate, allowing the system to equilibrate to the lowest energy state. The 8β-ol, where the hydroxyl group points toward the less hindered ethylene bridge, avoids the 1,3-diaxial-like steric clash with the piperidine ring's axial protons. Thus, the 8β-ol is isolated as the major thermodynamic product [3]. Both epimers maintain a preferred chair-envelope conformation in solution with the N-CH₃ group in an equatorial position[1].

StereoselectiveReduction Ketone 3-Methyl-3-azabicyclo[3.2.1]octan-8-one Kinetic NaBH4 / MeOH (Kinetic Control) Ketone->Kinetic Hydride attack from less hindered β-face Thermo Na / n-PrOH (Thermodynamic Control) Ketone->Thermo Radical anion equilibration Alpha 8α-ol (Major) OH towards piperidine ring Kinetic->Alpha >90% yield Beta 8β-ol (Major) OH towards ethylene bridge Thermo->Beta >80% yield

Synthetic workflow for stereodivergent preparation of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-one

Causality Note: The pH must be strictly maintained between 3.0 and 4.0. If the pH drops below 3, the amine is fully protonated, suppressing iminium formation; if it rises above 4, undesired aldol condensation of cyclopentanone outcompetes the Mannich pathway.

  • In a 500 mL round-bottom flask, dissolve methylamine hydrochloride (1.0 eq) in distilled water.

  • Add aqueous formaldehyde (37% w/w, 2.2 eq) and stir for 15 minutes at room temperature to initiate iminium formation.

  • Add cyclopentanone (1.0 eq) and carefully adjust the pH to 3.5 using 1M HCl or 1M NaOH.

  • Stir the mixture at 25°C for 48 hours.

  • Self-Validation Check: The reaction mixture should turn slightly yellow. TLC (DCM:MeOH 9:1) should confirm the complete consumption of cyclopentanone.

  • Basify the aqueous solution to pH 10 using 2M NaOH (ice-bath cooling is required as the neutralization is highly exothermic).

  • Extract with Dichloromethane (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via vacuum distillation to yield the pure bicyclic ketone.

MannichMechanism Start Cyclopentanone + MeNH2 + CH2O Iminium Iminium Ion Formation Start->Iminium pH 3-4 Mono Mono-Mannich Intermediate Iminium->Mono Enol attack Cyclization Intramolecular Cyclization (Second Mannich) Mono->Cyclization + CH2O Product 3-Methyl-3-azabicyclo[3.2.1]octan-8-one Cyclization->Product Ring Closure

Mechanistic sequence of the double Mannich cyclization forming the azabicyclic core.

Protocol 2: Kinetic Reduction to 3-Methyl-3-azabicyclo[3.2.1]octan-8α-ol

Causality Note: Methanol is chosen as the solvent to provide mild, rapid protonation of the alkoxyborohydride intermediate, ensuring strict kinetic control without allowing thermodynamic equilibration.

  • Dissolve 3-methyl-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0°C in an ice bath.

  • Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes to control hydrogen evolution.

  • Stir at 0°C for 1 hour, then warm to room temperature for an additional 1 hour.

  • Self-Validation Check: TLC (visualized with Dragendorff's reagent or iodine) will show the disappearance of the ketone (Rf ~0.6) and the appearance of the more polar alcohol (Rf ~0.3).

  • Quench the reaction by carefully adding acetone (to destroy excess hydride), followed by water.

  • Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate to yield the 8α-ol (>90% diastereomeric excess).

Protocol 3: Thermodynamic Reduction to 3-Methyl-3-azabicyclo[3.2.1]octan-8β-ol

Causality Note: 1-Propanol (bp 97°C) is utilized instead of methanol. The higher boiling point allows for the sustained high-temperature reflux necessary to drive the radical anion equilibration fully toward the thermodynamic product.

  • Dissolve 3-methyl-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) in anhydrous 1-propanol (0.15 M) in a two-neck flask equipped with a reflux condenser.

  • Heat the solution to a gentle reflux under an inert nitrogen atmosphere.

  • Add freshly cut Sodium metal (Na, 5.0 eq) in small pieces through the side neck over a 30-minute period.

  • Continue refluxing until all sodium has completely dissolved (approximately 2 hours).

  • Self-Validation Check: The solution will temporarily turn deep blue (indicating solvated electrons) before becoming a clear, viscous alkoxide solution.

  • Cool to room temperature and carefully quench with water.

  • Remove the bulk of 1-propanol under reduced pressure, dilute with water, and extract with Diethyl Ether (3 x 75 mL).

  • Dry the organic layer over K₂CO₃ and concentrate to yield the 8β-ol (>80% diastereomeric excess).

Data Presentation: Conformational & Analytical Summary

Property3-Methyl-3-azabicyclo[3.2.1]octan-8α-ol3-Methyl-3-azabicyclo[3.2.1]octan-8β-ol
Hydroxyl Orientation Towards piperidine bridge (endo)Towards ethylene bridge (exo)
Synthetic Control Kinetic (NaBH₄)Thermodynamic (Na/PrOH)
Thermodynamic Stability Lower (1,3-diaxial clash at C2/C4)Higher (Minimized steric clash)
Preferred Conformation Chair-envelope (N-CH₃ equatorial)Chair-envelope (N-CH₃ equatorial)
Diastereomeric Excess > 90%> 80%

References

  • House, H. O., Müller, H. C., Pitt, C. G., & Wickham, P. P. (1963). Reduction of Azabicyclic Ketones. The Journal of Organic Chemistry, 28(9), 2407–2416. URL:[Link]

  • Iriepa, I., et al. (2000). Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy. Journal of Molecular Structure, 554(1), 53-61. URL:[Link]

  • Iriepa, I., et al. (2014). Synthesis, structural and conformational study of some esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8(α and β)-ols. Journal of Molecular Structure, 1074, 134-140. URL:[Link]

  • Iriepa, I., et al. (2003). Synthesis, structural and conformational study of 3-methyl-3-azabicyclo[3.2.1]octan-8-one and 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oximes. Journal of Molecular Structure, 654(1-3), 161-170. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Substituted 8-Azabicyclo[3.2.1]octan-3-ols

Introduction: The Enduring Significance of the Tropane Scaffold The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged heterocyclic scaffold that forms the core of numerous biologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Tropane Scaffold

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds.[1][2] Its rigid, conformationally constrained structure has made it a cornerstone in medicinal chemistry, providing a unique three-dimensional framework for interacting with various biological targets.[3][4] Prominent members of this class, such as (-)-cocaine, scopolamine, and atropine, exhibit potent physiological activities, making them invaluable as both pharmaceuticals and research tools.[1][3]

The substitution pattern on the tropane core is critical for its biological function, with the 3-hydroxy group being a particularly important feature for modulation of activity at targets like muscarinic receptors and monoamine transporters.[5][6] Consequently, the development of efficient and stereocontrolled methods for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols is of paramount importance for drug discovery and development programs.[7][8]

This guide provides an in-depth analysis of key synthetic strategies for accessing these valuable compounds, focusing on the underlying mechanisms, practical experimental protocols, and comparative data to inform methodological choices in a research setting.

Strategy 1: Stereoselective Reduction of 8-Azabicyclo[3.2.1]octan-3-ones (Tropinones)

The reduction of a carbonyl group at the C-3 position of the tropane skeleton is one of the most direct and widely employed methods for accessing 8-azabicyclo[3.2.1]octan-3-ols. The primary challenge and, simultaneously, the synthetic opportunity in this approach lies in controlling the stereochemistry of the resulting hydroxyl group.

Mechanistic Insight: Axial vs. Equatorial Attack

The reduction of a substituted tropinone can yield two diastereomeric alcohols: the endo (axial-OH, tropine-like) and the exo (equatorial-OH, pseudotropine-like) isomers. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon.

  • Sterically-Driven (Equatorial) Attack: Small, unhindered reducing agents like sodium borohydride (NaBH₄) typically approach from the less sterically hindered equatorial face. This pathway leads to the formation of the axial alcohol (endo-OH) as the major product.

  • Electronically-Driven (Axial) Attack: Bulky reducing agents, such as L-Selectride®, are too large to approach from the equatorial face and are forced to attack from the more hindered axial direction. This results in the formation of the equatorial alcohol (exo-OH) as the major product.

The choice of reducing agent is therefore a critical parameter for directing the stereochemical outcome of the reaction.[9]

G cluster_main Stereoselective Reduction of Tropinone Tropinone Substituted 8-Azabicyclo[3.2.1]octan-3-one Endo_Product endo-Alcohol (Axial OH) Tropinone->Endo_Product  Small Hydride (e.g., NaBH₄)  Equatorial Attack Exo_Product exo-Alcohol (Equatorial OH) Tropinone->Exo_Product  Bulky Hydride (e.g., L-Selectride®)  Axial Attack

Caption: Diastereoselective reduction pathways of tropinones.

Comparative Data: Reducing Agent vs. Stereoselectivity

The following table summarizes the typical stereochemical outcomes for the reduction of tropinone using various common hydride reagents. The ratios can be influenced by substituents on the tropane ring.

Reducing AgentTypical SolventPredominant IsomerApproximate endo:exo Ratio
Sodium Borohydride (NaBH₄)Methanol, Ethanolendo (Tropine)~90:10
Lithium Aluminium Hydride (LiAlH₄)Diethyl ether, THFendo (Tropine)~85:15
L-Selectride®THFexo (Pseudotropine)<5:>95
K-Selectride®THFexo (Pseudotropine)<5:>95
Protocol 1: General Procedure for the endo-Selective Reduction of Tropinone

This protocol describes a standard procedure for the synthesis of tropine via the sodium borohydride reduction of tropinone.

Materials:

  • Tropinone (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Water (H₂O)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tropinone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane and basify to pH > 10 with a suitable base (e.g., sodium carbonate).[10]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

  • The resulting crude tropine can be purified by column chromatography on silica gel or by crystallization.

Strategy 2: [3+2] Cycloaddition of Nitrones

The 1,3-dipolar cycloaddition of nitrones with alkenes is a powerful and convergent strategy for constructing the 8-azabicyclo[3.2.1]octane core.[11] This method allows for the introduction of diverse substituents from the outset by varying the nitrone and alkene components. Intramolecular versions of this reaction are particularly effective for building the bicyclic system in a single, often highly stereocontrolled, step.[12][13]

Mechanistic Insight: Intramolecular Cycloaddition Cascade

The process typically begins with the formation of a nitrone in situ from the condensation of an N-substituted hydroxylamine with an aldehyde. This nitrone, which contains a tethered alkene dipolarophile, then undergoes a spontaneous intramolecular [3+2] cycloaddition to form a tricyclic isoxazolidine intermediate.[14] The key N-O bond in this intermediate is then cleaved, typically by reduction (e.g., with zinc in acetic acid or catalytic hydrogenation), to unmask the 8-azabicyclo[3.2.1]octan-3-ol core.[15]

G cluster_main Intramolecular Nitrone Cycloaddition Workflow Start Aldehyde-Alkene + N-Substituted Hydroxylamine Nitrone In situ Nitrone Formation Start->Nitrone Cyclo Intramolecular [3+2] Cycloaddition Nitrone->Cyclo Isox Tricyclic Isoxazolidine Cyclo->Isox Cleavage Reductive N-O Bond Cleavage Isox->Cleavage Product Substituted 8-Azabicyclo[3.2.1]octan-3-ol Cleavage->Product

Caption: Workflow for tropane synthesis via nitrone cycloaddition.

Protocol 2: General Procedure for Tropane Synthesis via Intramolecular Nitrone-Olefin Cycloaddition

This protocol is a generalized procedure based on established methodologies for forming the tropane scaffold.[14]

Materials:

  • N-Substituted hydroxylamine (1.1 eq)

  • Olefin-containing aldehyde (e.g., a derivative of 5-hexenal) (1.0 eq)

  • Toluene or another suitable aprotic solvent

  • Molecular sieves (optional, for dehydration)

  • Zinc dust (excess)

  • Acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cycloaddition: To a solution of the olefin-containing aldehyde in toluene, add the N-substituted hydroxylamine.

  • Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight. In some cases, a Dean-Stark trap can be used to remove water formed during nitrone formation.

  • Once the cycloaddition is complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Reductive Cleavage: Dissolve the crude isoxazolidine intermediate in a mixture of acetic acid and ethyl acetate.

  • Cool the solution to 0 °C and add zinc dust portion-wise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the starting isoxazolidine is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts, washing the pad with ethyl acetate.

  • Carefully neutralize the filtrate by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude substituted 8-azabicyclo[3.2.1]octan-3-ol by column chromatography.

Strategy 3: The Robinson-Schöpf Condensation

The Robinson-Schöpf reaction is a classic, biomimetic synthesis that constructs the tropinone skeleton in a one-pot tandem reaction.[16] While it directly produces the ketone, which then requires reduction as described in Strategy 1, its elegance and efficiency in building the core bicyclic structure from simple, acyclic precursors make it a foundational method.[17][18]

Mechanistic Insight: A Double Mannich Cascade

The reaction involves the condensation of a succinaldehyde equivalent, a primary amine (like methylamine), and a 1,3-dicarbonyl compound, most classically acetonedicarboxylic acid.[16] The mechanism proceeds through a series of two Mannich reactions.[17]

  • First Mannich Reaction (Intermolecular): The amine condenses with the dialdehyde to form a di-iminium ion or reacts sequentially. An enolate, formed from the acetonedicarboxylic acid, then attacks one of the iminium groups in an intermolecular Mannich reaction to form the first C-C bond.

  • Second Mannich Reaction (Intramolecular): The intermediate then undergoes a second, intramolecular Mannich reaction, where the other enolate carbon attacks the remaining iminium group, closing the second ring to form the bicyclic system.

  • Decarboxylation: The resulting tropinone-dicarboxylic acid is unstable and readily undergoes decarboxylation upon gentle heating or workup to yield the target substituted tropinone.[19]

The reaction is famously pH-sensitive, with optimal yields often achieved under buffered conditions that mimic physiological pH.[17][20]

G cluster_main Robinson-Schöpf Reaction Overview Reactants Succinaldehyde + Methylamine + Acetonedicarboxylic Acid Inter Intermolecular Mannich Reaction Reactants->Inter Intra Intramolecular Mannich Reaction Inter->Intra Decarb Decarboxylation Intra->Decarb Product Tropinone Decarb->Product

Caption: Key stages of the Robinson-Schöpf synthesis of tropinone.

Summary and Outlook

The synthesis of substituted 8-azabicyclo[3.2.1]octan-3-ols is a mature field with a rich history, yet it continues to evolve.

  • The stereoselective reduction of tropinones remains the most straightforward and atom-economical method when the corresponding ketone is readily available. Its predictability based on the choice of reducing agent is a significant advantage.

  • Nitrone cycloaddition strategies offer superior flexibility and control for installing complex substitution patterns from the ground up, making them highly valuable for generating diverse compound libraries in drug discovery.[12][21]

  • The Robinson-Schöpf condensation is a powerful tool for the de novo synthesis of the tropinone core, particularly for preparing analogs with substitutions at the C-2 and C-4 positions by using substituted dicarboxylate precursors.[22]

Modern advancements continue to refine these approaches, with a focus on asymmetric catalysis to achieve enantioselective synthesis of specific stereoisomers, which is crucial for pharmacological applications.[10][21] The ongoing development of novel synthetic methods will undoubtedly expand the accessible chemical space of tropane analogs, paving the way for the discovery of new therapeutics with improved efficacy and safety profiles.[23][24]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of Tropane Alkaloids.
  • Hiranita, T., et al. (2022). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience.
  • Meltzer, P. C., et al. (1997). Novel N-Substituted 3α-[Bis(4'-fluorophenyl)methoxy]tropane Analogues: Selective Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry.
  • Chemistry Steps. (n.d.). Tropane Alkaloids and the Synthesis of Atropine. Retrieved from [Link]

  • Liao, W., & Córdova, A. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids: Chemistry and Biology.
  • Liao, W., & Córdova, A. (2019).
  • Harris, D. A., et al. (2019). DNA-Compatible [3 + 2] Nitrone–Olefin Cycloaddition Suitable for DEL Syntheses. Organic Letters.
  • Chow, W. L., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au.
  • ResearchGate. (n.d.). Asymmetric [3+2] cycloaddition reaction of a chiral cyclic nitrone for the synthesis of new tropane alkaloids. Retrieved from [Link]

  • Chow, W. L. (2023). Synthesis and Pharmacological Evaluation of Psychoplastogenic Tropane Alkaloids and Analogs. eScholarship, University of California.
  • White Rose eTheses Online. (n.d.). Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids.
  • The Hive. (n.d.). Synthesis of Tropinone & 2-CMT.
  • Crooks, P. A., et al. (2010). Synthesis and evaluation of a series of tropane analogues as novel vesicular monoamine transporter-2 ligands. Bioorganic & Medicinal Chemistry Letters.
  • Restrepo, J., et al. (2015). Chemical thermodynamics applied to the synthesis of tropinone. Oriental Journal of Chemistry.
  • Majewski, M., et al. (1995).
  • Majewski, M., et al. (1995). Synthesis of Tropane Alkaloids uia Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry.
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids as Medicinally Useful Natural Products and Their Synthetic Derivatives as New Drugs. Pharmacological Reports.
  • Majewski, M., & Lazny, R. (1996). Stereoselective Synthesis of Tropane Alkaloids: Physoperuvine and Dihydroxytropanes. The Journal of Organic Chemistry.
  • Bhattacharjee, A., & Asiri, A. M. (2004). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research.
  • Nakajima, K., et al. (1999). Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold.
  • Robinson, R. (1917). A Synthesis of Tropinone. Journal of the Chemical Society, Transactions.
  • Wikipedia. (n.d.). Tropinone. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2023). Intramolecular cycloaddition of nitrones in total synthesis of natural products. Royal Society of Chemistry.
  • Trost, B. M. (2011). Synthesis of (±)-Cocaine. Synfacts.
  • Carretero, J. C., et al. (2013). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry.
  • Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Robinson-Schöpf reaction.
  • Dissertation, LMU München. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Ebil, A., et al. (2013). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry.
  • Wang, C., et al. (2023). Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. The Journal of Organic Chemistry.

Sources

Method

protocol for N-methylation of 3-azabicyclo[3.2.1]octan-8-amine

Application Note: Protocols for the N-Methylation of 3-Azabicyclo[3.2.1]octan-8-amine Part 1: Executive Summary & Strategic Analysis The functionalization of 3-azabicyclo[3.2.1]octan-8-amine represents a classic challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the N-Methylation of 3-Azabicyclo[3.2.1]octan-8-amine

Part 1: Executive Summary & Strategic Analysis

The functionalization of 3-azabicyclo[3.2.1]octan-8-amine represents a classic challenge in bicyclic diamine chemistry: distinguishing between a cyclic secondary amine (N3) and an exocyclic primary amine (N8) located on the bridge.[1][2]

This scaffold is structurally related to tropane alkaloids but inverted; whereas tropanes typically possess an N8-bridge nitrogen, this substrate features the nitrogen within the six-membered ring (N3) and a functional handle on the bridge (C8).[2] This specific geometry is increasingly relevant in the design of GPCR ligands (e.g., mu-opioid, nicotinic agonists) where the bicyclic core provides a rigid vector for pharmacophores.[3]

The Chemoselectivity Challenge:

  • N3 (Ring Nitrogen): A secondary amine embedded in a piperidine-like chair conformation.[1][2] It is moderately nucleophilic (pKa ~10–11) and sterically accessible.

  • N8 (Bridge Amine): A primary amine attached to the C8 bridge. While primary amines are generally more nucleophilic towards acylating agents, the bridge position introduces unique steric constraints compared to linear amines.[3]

Scope of this Guide: We present two distinct, self-validating protocols:

  • Global Methylation: Exhaustive conversion to the N3-methyl, N8-dimethyl species.[1][2]

  • Regioselective N3-Methylation: Targeting the ring nitrogen while preserving the primary bridge amine for further diversification.[1][2]

Part 2: Strategic Pathways (Visualized)

The following flowchart outlines the decision logic for selecting the appropriate protocol based on the desired product.

MethylationStrategy Start Starting Material: 3-Azabicyclo[3.2.1]octan-8-amine Decision Target Product? Start->Decision Global Protocol A: Global Methylation Decision->Global Exhaustive Selective Protocol B: Selective N3-Methylation Decision->Selective Ring N Only Prod_Global Product A: 3-Methyl-N,N-dimethyl-3-azabicyclo[3.2.1]octan-8-amine (Trimethylated) Global->Prod_Global HCHO / STAB Step_Prot Step 1: Selective N8-Boc Protection (Kinetic Control) Selective->Step_Prot Step_Meth Step 2: Reductive Amination (N3) Step_Prot->Step_Meth Step_Deprot Step 3: Acidic Deprotection Step_Meth->Step_Deprot Prod_Select Product B: 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (N3-Methyl, N8-Primary) Step_Deprot->Prod_Select

Figure 1: Synthetic workflow for global vs. selective methylation of the 3-azabicyclo[3.2.1]octane scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Global N-Methylation (Exhaustive)

Objective: Synthesis of 3-methyl-N,N-dimethyl-3-azabicyclo[3.2.1]octan-8-amine. Mechanism: Double reductive amination at N8 and single reductive amination at N3 using Formaldehyde and Sodium Triacetoxyborohydride (STAB).[1]

Reagents & Materials:

  • Substrate: 3-Azabicyclo[3.2.1]octan-8-amine (1.0 equiv)[1][2]

  • Formaldehyde (37% aq.[1] solution) (10.0 equiv) – Excess ensures exhaustive methylation.[1]

  • Sodium Triacetoxyborohydride (STAB) (4.0 equiv) – Milder than NaBH3CN, avoids HCN risks.[3]

  • Acetic Acid (AcOH) (Catalytic, to pH 5–6)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (1.0 equiv) in DCE (0.1 M concentration).

  • Imine/Iminium Formation: Add Formaldehyde (37% aq., 10.0 equiv).[3]

    • Note: The solution may become cloudy.[2]

    • Add AcOH dropwise until the pH is approximately 5–6 (wet pH paper). Stir at room temperature for 30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (4.0 equiv) portion-wise over 15 minutes.

    • Caution: Gas evolution (hydrogen) may occur; ensure venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.[1][2]

    • Monitoring: Check by LC-MS.[1][2] The target mass is [M+H]+ = MW + 42 (3 x Methyl groups - 3 H).[1][2]

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO3 until gas evolution ceases and pH > 8.[1][2]

    • Extract the aqueous layer with DCM (3 x).

    • Combine organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • The crude material is often clean enough for use.[2] If purification is required, use a short basic alumina plug or amine-functionalized silica gel, eluting with DCM/MeOH (95:5).[3]

Protocol B: Regioselective N3-Methylation

Objective: Synthesis of 3-methyl-3-azabicyclo[3.2.1]octan-8-amine (Primary amine at C8 remains free).[1][2] Strategy: Exploits the higher kinetic nucleophilicity of the primary amine (N8) towards anhydrides to selectively protect it before methylating the secondary ring amine (N3).

Table 1: Reaction Sequence for Selective Functionalization

StepTransformationReagentsKey Condition
1 N8-Protection Boc2O (0.95 equiv), TEA, DCMStoichiometric Control: Use slight deficit of Boc2O to avoid reacting with the secondary N3.[1][2]
2 N3-Methylation HCHO (3 equiv), STAB (2 equiv), AcOHStandard reductive amination conditions.[1]
3 Deprotection TFA/DCM (1:4) or 4M HCl in DioxaneAcidic cleavage of Boc group.[1]

Detailed Methodology:

Step 1: Selective N8-Boc Protection [1][2]

  • Dissolve 3-azabicyclo[3.2.1]octan-8-amine (1.0 equiv) in DCM (0.1 M).[1][2]

  • Add Triethylamine (1.1 equiv).[1][4] Cool to 0°C.[1][2][4]

  • Dissolve Di-tert-butyl dicarbonate (Boc2O, 0.95 equiv ) in a small volume of DCM and add dropwise over 30 minutes.

    • Critical: Slow addition and keeping Boc2O limiting (< 1.0 equiv) prevents reaction with the secondary amine. Primary amines react significantly faster with Boc2O than secondary amines in steric environments.[1][2]

  • Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Wash with water. Dry organic layer (Na2SO4) and concentrate.

    • Validation: 1H NMR should show a single Boc signal and integration corresponding to the primary carbamate.[2] The N3 proton should still be visible/exchangeable.[2]

Step 2: N3-Methylation (Reductive Amination) [1][2]

  • Dissolve the N8-Boc intermediate in DCE (0.1 M).[1]

  • Add Formaldehyde (37% aq., 3.0 equiv) and AcOH (catalytic). Stir 15 mins.

  • Add STAB (2.0 equiv) portion-wise.[1] Stir at RT overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1][2][4] Dry and concentrate.

    • Result:N-Boc-3-methyl-3-azabicyclo[3.2.1]octan-8-amine.[1][2]

Step 3: Deprotection

  • Dissolve the methylated intermediate in DCM.[1]

  • Add Trifluoroacetic acid (TFA) (20% v/v final concentration).

  • Stir at RT for 2–4 hours until TLC/LC-MS shows loss of the Boc group (M-100 or M-56 fragments).

  • Free Basing (Crucial): Concentrate to remove excess TFA.[1] Redissolve residue in MeOH and pass through a strong cation exchange (SCX) cartridge.

    • Wash cartridge with MeOH (removes non-basic impurities).

    • Elute product with 2M NH3 in MeOH.

  • Concentrate to yield 3-methyl-3-azabicyclo[3.2.1]octan-8-amine .

Part 4: Quality Control & Troubleshooting

Self-Validating Analytical Markers:

  • 1H NMR (CDCl3):

    • N3-Methyl Group: Look for a sharp singlet around 2.2 – 2.4 ppm .[1][2]

    • N8-Dimethyl Group (Protocol A): Look for a singlet (6H) around 2.2 – 2.3 ppm .[1][2]

    • Bridgehead Protons (H1/H5): In 3-aza[3.2.1] systems, these typically appear around 2.0–2.5 ppm.[1]

    • H8 (Bridge Proton): The proton attached to C8 (germinal to the amine) is a key diagnostic.

      • If N8 is primary (Protocol B): Shift is ~2.8–3.2 ppm.

      • If N8 is dimethylated (Protocol A): Shift often moves upfield slightly due to shielding or changes multiplicity.

  • Mass Spectrometry (ESI+):

    • Parent: MW = 126.2 (Diamine).[1]

    • Global Product: MW = 168.3 ([M+H]+ 169).[1]

    • Selective Product: MW = 140.2 ([M+H]+ 141).[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Incomplete Methylation (Protocol A) pH too low (stalling iminium) or old STAB reagent.[1][2]Ensure pH is 5–6 (not <4). Use fresh STAB. Increase HCHO equivalents.
Over-alkylation in Step 1 (Protocol B) Boc2O added too fast or in excess.[1]Use exactly 0.95 equiv Boc2O.[1][2] Add at -10°C. Purify mono-Boc intermediate before methylation.
Formation of Quaternary Ammonium Use of Methyl Iodide (MeI) instead of Reductive Amination.[1]Avoid MeI. Reductive amination is self-limiting to the tertiary amine and prevents quaternization.[1][2]

Part 5: References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[3][1][2] Link[1]

  • Blanco, O., et al. "Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy."[1][2] Journal of Molecular Structure, vol. 553, 2000, pp. 199-214.[3][1] (Provides characterization data for the N-methylated 3-aza core). Link

  • Krow, G. R. "The Baeyer-Villiger Oxidation of Ketones and Aldehydes."[2] Organic Reactions, 1993.[3] (Background on bicyclic system synthesis often used to access these cores).[5][6]

  • Sigma-Aldrich. "Reductive Amination Application Note."[1][2] Technical Bulletin, 2021.[3] Link

Disclaimer: All chemical protocols described herein should be performed by qualified personnel in a fume hood with appropriate PPE.[1][2] Sodium Triacetoxyborohydride releases hydrogen gas; ensure adequate ventilation.[3][1][2]

Sources

Application

Application Note: High-Throughput Screening of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine Derivatives for γ-Secretase Modulation

Introduction: The Bicyclic Amine Scaffold in Neuropharmacology The compound 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-12-6) and its salts represent a highly versatile, sterically constrained bridged bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bicyclic Amine Scaffold in Neuropharmacology

The compound 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-12-6) and its salts represent a highly versatile, sterically constrained bridged bicyclic diamine scaffold. In modern medicinal chemistry, incorporating such sp³-rich, three-dimensional pharmacophores is a proven strategy to improve metabolic stability, enhance blood-brain barrier (BBB) penetrance, and precisely vector binding interactions within tight allosteric pockets.

Recently, this specific scaffold has gained immense prominence as the structural core of Nivegacetor (RG6289) , a highly potent, second-generation γ-secretase modulator (GSM) developed for the disease-modifying treatment of Alzheimer's disease[1]. Unlike historical γ-secretase inhibitors (GSIs) that completely halt enzyme function and cause severe Notch-related toxicities, derivatives of the 3-azabicyclo[3.2.1]octan-8-amine scaffold act as allosteric modulators. They bind specifically to the presenilin-1 (PSEN1) catalytic subunit, stabilizing the enzyme-substrate complex and increasing the processivity of Amyloid Precursor Protein (APP) cleavage[2].

This application note details the causal design and execution of a self-validating High-Throughput Screening (HTS) cascade designed to identify and optimize novel GSMs utilizing this bicyclic amine core.

Mechanistic Rationale and Assay Design Causality

The fundamental challenge in screening for γ-secretase modulators is distinguishing them from non-specific inhibitors or cytotoxic compounds. A standard single-endpoint HTS measuring only the reduction of pathogenic Aβ42 is insufficient, as cell death, translational inhibition, or pan-γ-secretase inhibition (GSI) will all yield false-positive Aβ42 reductions.

To create a self-validating system , the screening protocol must be multiplexed. By stabilizing the APP-PSEN1 interaction, 3-azabicyclo[3.2.1]octan-8-amine-based GSMs force the enzyme to continue cleaving the peptide chain before release[3]. This shifts the product profile: the concentration of the aggregation-prone Aβ42 decreases, while the concentration of the shorter, highly soluble, and non-toxic Aβ38 proportionally increases[1].

Therefore, a true hit in this HTS campaign is defined not by a single value, but by an Aβ38/Aβ42 ratio . If a compound is cytotoxic or a GSI, both Aβ42 and Aβ38 will decrease. Only a genuine allosteric modulator will drive the divergent biomarker signature.

G APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 C99 C99 Substrate BACE1->C99 GammaSec γ-Secretase Complex (PSEN1 Catalytic Core) C99->GammaSec PathPatho Low Processivity GammaSec->PathPatho Unmodulated Cleavage PathThermo High Processivity GammaSec->PathThermo Modulated Cleavage Scaffold 3-azabicyclo[3.2.1]octan-8-amine Scaffold (e.g., Nivegacetor) Scaffold->GammaSec Allosteric Binding Abeta42 Aβ42 / Aβ40 (Aggregation-Prone) PathPatho->Abeta42 Abeta38 Aβ38 / Aβ37 (Soluble, Non-Toxic) PathThermo->Abeta38

Fig 1: Allosteric modulation of the γ-secretase complex by 3-azabicyclo[3.2.1]octan-8-amine derivatives.

Expected Pharmacological Profiles

To rapidly triage hits during the HTS campaign, quantitative data from the multiplexed assay is categorized according to the following matrix. Only compounds exhibiting the "GSM" profile are advanced to Notch-sparing counter-screens.

Compound ClassAβ42 LevelsAβ38 LevelsAβ38/Aβ42 RatioNotch CleavageClinical Viability
Vehicle (DMSO) BaselineBaseline1.0 (Normalized)NormalN/A
Pan-Inhibitor (GSI) ↓↓↓ (>80% drop)↓↓↓ (>80% drop)Unchanged / ↓InhibitedLow (GI Toxicity)
Modulator (GSM) ↓↓↓ (>70% drop)↑↑↑ (>300% rise)↑↑↑ (High) Normal (Spared)High (e.g., RG6289)
Cytotoxic / Artifact ↓↓↓↓~1.0N/ANone

Experimental Protocols

The following protocol leverages human neuroglioma H4 cells overexpressing human APP695 with the Swedish double mutation (K595N/M596L). The Swedish mutation dramatically increases the baseline processing of APP by β-secretase, ensuring that the downstream γ-secretase substrates (C99) are abundant. This specific cellular model is highly validated for screening 3-azabicyclo[3.2.1]octan-8-amine derivatives[4].

Protocol A: Cell-Based Multiplexed AlphaLISA HTS Assay

Rationale for AlphaLISA: Traditional ELISAs require multiple wash steps, which introduce high well-to-well variability and limit throughput. AlphaLISA is a homogeneous, no-wash, proximity-based luminescent assay ideal for 384-well formats, ensuring a high Z'-factor (>0.6).

Step-by-Step Methodology:

  • Cell Culture & Plating:

    • Culture H4-APP695 cells in IMDM media supplemented with 10% Fetal Calf Serum (FCS) and 0.2 mg/mL Hygromycin B[4]. Causality note: Hygromycin B maintains selection pressure on the plasmid; without it, stochastic loss of the APP695 construct will cause unacceptable assay drift.

    • Trypsinize and resuspend cells. Plate at a density of 30,000 cells/well in 100 µL of media into 96-well or 384-well tissue culture plates.

    • Incubate at 37°C, 5% CO₂ for 24 hours to allow for adherence and baseline APP processing.

  • Compound Administration:

    • Prepare a 10-point dose-response curve of the 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine library (ranging from 10 µM to 0.1 nM) in 100% DMSO.

    • Using an acoustic dispenser (e.g., Echo 550), transfer the compounds into the assay plates. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

    • Incubate for an additional 24 hours.

  • Supernatant Harvesting & Multiplexing:

    • Transfer 5 µL of the conditioned supernatant into a 384-well OptiPlate.

    • Aβ42 Detection: Add 5 µL of Acceptor beads conjugated with an Aβ42-specific C-terminal neoepitope antibody.

    • Aβ38 Detection: In parallel wells (or via a spectrally distinct multiplexed Acceptor bead if using AlphaPlex), add beads conjugated with an Aβ38-specific antibody.

    • Add 5 µL of biotinylated anti-Aβ N-terminal antibody (e.g., clone 82E1) to all wells. Incubate for 1 hour at room temperature.

  • Signal Generation:

    • Under subdued lighting, add 5 µL of Streptavidin-coated Donor beads. Incubate for 30 minutes.

    • Causality note: Excitation at 680 nm generates singlet oxygen from the Donor bead. If the target Aβ peptide has bridged the Donor and Acceptor beads, the singlet oxygen triggers a cascade in the Acceptor bead, emitting light at 615 nm.

  • Data Acquisition & Analysis:

    • Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 615 nm).

    • Calculate the IC₅₀ for Aβ42 reduction and the EC₅₀ for Aβ38 elevation. Validate the hit by confirming a dose-dependent increase in the Aβ38/Aβ42 ratio[3].

Protocol B: Orthogonal Notch-Sparing Counter-Screen

Because the 3-azabicyclo[3.2.1]octan-8-amine scaffold is designed to be a modulator rather than an inhibitor, it is imperative to verify that it does not interfere with the cleavage of Notch-1, a critical physiological substrate of γ-secretase.

  • Transfect HEK293 cells with a NotchΔE-Gal4 chimeric reporter plasmid and a UAS-Luciferase readout.

  • Treat cells with the hit compounds (at 10x the Aβ IC₅₀) for 24 hours.

  • Lyse cells and add luciferin substrate.

  • Validation: A successful GSM will show no significant reduction in luminescence compared to the DMSO control, confirming that Notch signaling remains intact[2]. Compounds showing >20% reduction in luciferase signal are flagged for off-target GSI activity and discarded.

References

  • European Patent Office. (2017). Phenoxytriazoles - EP 3538516 B1. (Details the cellular γ-secretase assay utilizing H4-APP695 cells for 3-azabicyclo[3.2.1]octan-8-amine derivatives).
  • Wikipedia. Nivegacetor. (Mechanism of action of the 3-azabicyclo[3.2.1]octan-8-amine-containing GSM targeting PSEN1). Available at:[Link]

  • Alzforum. (2025). Nivegacetor (RG6289) Overview. (Clinical profiling, Notch-sparing characteristics, and target engagement of the scaffold). Available at: [Link]

  • NeurologyLive. (2024). Y-Secretase Modulator RG6289 Produces Dose-Dependent Shift of Amyloid-ß Monomers in Phase 1 Study. (Quantitative shifts in Aβ38/Aβ42 ratios). Available at:[Link]

  • PubChem. Nivegacetor | CID 153606610. (Chemical structure and IUPAC identification of the 3-azabicyclo[3.2.1]octan-8-amine core). Available at:[Link]

Sources

Method

Application Note: Strategic Derivatization of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine for Enhanced CNS Activity

This Application Note is designed for medicinal chemists and drug discovery scientists. It provides a strategic framework and detailed protocols for the derivatization of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine , a pri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It provides a strategic framework and detailed protocols for the derivatization of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine , a privileged scaffold distinct from the classical tropane (8-azabicyclo) core.

Executive Summary & Strategic Rationale

The 3-azabicyclo[3.2.1]octane core represents a "transposed" tropane scaffold. Unlike tropane (8-methyl-8-azabicyclo[3.2.1]octane), where the nitrogen resides in the one-carbon bridge, the 3-aza analog places the nitrogen within the three-carbon bridge. This structural alteration changes the vector of substituents, the basicity of the nitrogen (pKa modulation), and the lipophilic profile, making it a valuable scaffold for "scaffold hopping" in drug discovery.

Target Applications:

  • Opioid Receptor Ligands (MOR/KOR): The 8-amino position serves as a critical vector for reaching hydrophobic pockets in the receptor orthosteric site, mimicking the pharmacophore of aryl-acetamides.

  • Vasopressin Antagonists: 3-Aza scaffolds have shown high affinity as arginine vasopressin (AVP) receptor antagonists when the 8-position is functionalized with biaryl amides.

  • Sigma Receptor Modulators: The distance between the basic 3-nitrogen and the functionalized 8-position allows for precise tuning of sigma-1 vs. sigma-2 selectivity.

Structural Logic & Vector Analysis

The 8-position (bridgehead methylene in the 3-aza numbering scheme) offers two stereochemical vectors: exo and endo. Controlling this stereochemistry during derivatization is the primary determinant of biological activity.

ScaffoldLogic Scaffold 3-Methyl-3-azabicyclo [3.2.1]octan-8-amine Vector_3N 3-Position (Nitrogen) Basic Center (pKa ~9-10) Interacts with Asp residues Scaffold->Vector_3N PK / Solubility Vector_8N 8-Position (Amine) Vector for Lipophilic Tails Stereocenter (Exo/Endo) Scaffold->Vector_8N Binding Affinity Activity Enhanced Activity (Potency & Selectivity) Vector_3N->Activity Vector_8N->Activity Primary Driver

Figure 1: Pharmacophore analysis of the 3-azabicyclo[3.2.1]octane scaffold. The 8-amino group is the primary handle for potency optimization.

Chemical Synthesis & Derivatization Protocols

Protocol A: Stereoselective Reductive Amination (Synthesis of the Core)

If the 8-amine is not commercially available, it is best synthesized from 3-methyl-3-azabicyclo[3.2.1]octan-8-one . This protocol favors the thermodynamically stable isomer (typically exo-amine), which is often preferred for GPCR ligands to avoid steric clash with the bridge.

Reagents:

  • Substrate: 3-Methyl-3-azabicyclo[3.2.1]octan-8-one (1.0 eq)

  • Amine Source: Ammonium Acetate (10.0 eq) or Benzylamine (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Additive: Acetic Acid (AcOH) (1.0 eq)

Procedure:

  • Imine Formation: In a dry flask under N₂, dissolve the ketone (1.0 mmol) in DCE (5 mL). Add the amine source (e.g., Benzylamine, 1.1 mmol) and AcOH (1.0 mmol). Stir at Room Temperature (RT) for 2 hours. Note: Use Ti(OiPr)₄ (1.5 eq) if the ketone is sterically hindered.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). The product (secondary amine) will be in the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (if Benzyl used): Hydrogenate using Pd/C (10%) in MeOH under H₂ (1 atm) to yield the primary amine 3-methyl-3-azabicyclo[3.2.1]octan-8-amine .

Validation:

  • LCMS: [M+H]+ expected at m/z ~141.1.

  • NMR: Check the H-8 proton signal. Exo and Endo isomers typically show distinct coupling constants with the bridgehead protons (H-1/H-5).

Protocol B: Library Generation via Amide Coupling (8-Position)

This protocol is optimized for high-throughput parallel synthesis to screen for "Enhanced Activity" against GPCR targets.

Objective: Introduce aromatic/heteroaromatic moieties to engage hydrophobic pockets.

Reagents:

  • Scaffold: 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (HCl salt)

  • Carboxylic Acids: Diverse set (Aryl, Heteroaryl, Aliphatic)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the Carboxylic Acid (0.15 mmol) in DMF (0.5 mL).

  • Activation: Add DIPEA (0.45 mmol) followed by HATU (0.18 mmol). Shake/stir for 15 mins.

  • Coupling: Add the scaffold amine (0.15 mmol) dissolved in DMF (0.5 mL).

  • Incubation: Shake at RT for 16 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse phase, C18, Water/Acetonitrile with 0.1% Formic Acid). Note: The basic 3-methyl nitrogen ensures good solubility in acidic mobile phases.

Expert Insight: For targets like the Mu-Opioid Receptor , prioritize phenylacetic acid or cinnamic acid derivatives. The linker length (C1 vs C2) significantly impacts the "bitopic" binding mode.

Protocol C: Urea Formation for Hydrogen Bond Modulation

Ureas provide a rigid linker with both H-bond donor and acceptor properties, often enhancing metabolic stability compared to amides.

Reagents:

  • Isocyanates (R-NCO) OR Activated Carbamates (e.g., 4-Nitrophenyl chloroformate generated intermediates).

  • Base: Triethylamine (TEA).

  • Solvent: DCM.

Procedure:

  • Dissolve 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (1.0 eq) in DCM.

  • Add TEA (2.0 eq).

  • Add Isocyanate (1.1 eq) dropwise at 0°C.

  • Stir at RT for 4 hours.

  • Scavenging: Add polymer-supported trisamine resin to remove excess isocyanate. Filter and concentrate.

Biological Screening Strategy (SAR Loop)

To verify "Enhanced Activity," compounds must be screened in a cascade that filters for off-target effects (e.g., hERG inhibition, common with basic amines).

SAR_Workflow Step1 Primary Screen (Radioligand Binding) Step2 Functional Assay (cAMP / Ca2+ Flux) Step1->Step2 Ki < 100 nM Step3 Selectivity Panel (Sigma vs. MOR vs. hERG) Step2->Step3 Agonist/Antagonist Confirmed Step4 ADME Profiling (Microsomal Stability) Step3->Step4 Selectivity Index > 10

Figure 2: Screening cascade for CNS-active tropane-like derivatives.

Key Data Points for Comparison:

Derivative ClassLinker TypeTarget InteractionPredicted Outcome
Aryl-Amides Rigid, PlanarPi-Stacking + H-bondHigh Potency, Moderate Solubility
Benzyl-Amines Flexible, BasicCation-PiLower Potency, High hERG Risk
Ureas Rigid, PolarDual H-bondImproved Selectivity, High Stability

References & Authority

  • Vasopressin Antagonists: Bioorganic & Medicinal Chemistry Letters (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists.[1]

  • Opioid/Analgesic Activity: Organic & Biomolecular Chemistry (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (Discusses the analgesic potential of non-tropane azabicycles).

  • Reductive Amination Methodology: Master Organic Chemistry. General protocols for reductive amination using NaBH(OAc)3.

  • Scaffold Synthesis: Yakhak Hoeji (1997).[2] Synthesis of Azabicyclo[3.2.1]octane Skeleton via Intramolecular Mannich Reaction.[2]

Disclaimer: All protocols involve hazardous chemicals. Standard laboratory safety procedures (PPE, Fume Hoods) must be followed. This guide is for research purposes only.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis &amp; Troubleshooting of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine

This is the Technical Support Center for 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine . Executive Summary & Molecule Profile The 3-methyl-3-azabicyclo[3.2.1]octan-8-amine (often referred to as the "3-aza-isotropane" scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine .

Executive Summary & Molecule Profile

The 3-methyl-3-azabicyclo[3.2.1]octan-8-amine (often referred to as the "3-aza-isotropane" scaffold) is a bicyclic diamine distinct from the classic tropane (8-methyl-8-azabicyclo[3.2.1]octane) system. While tropanes have the nitrogen in the one-atom bridge, this scaffold places the nitrogen in the three-atom bridge, leaving the one-atom bridge (C8) available for functionalization.

This structural difference fundamentally alters the reactivity and stereochemical outcome of synthetic transformations, particularly at the C8 position.

Property Data
CAS (Free Base) 108640-12-6 (Generic/Isomer unspecified)
Precursor 3-Methyl-3-azabicyclo[3.2.1]octan-8-one
Key Challenge C8-Stereochemistry: Controlling syn vs. anti (relative to the N-bridge) during reductive amination.
Stability Free base is hygroscopic and sensitive to CO2 (carbamate formation). Store as HCl or fumarate salt.

Synthetic Workflow & Mechanism

The synthesis hinges on the construction of the bicyclic skeleton via a double Mannich condensation, followed by a stereoselective reduction.

Core Pathway Diagram

SynthesisPath Start Cyclopentanone (C5H8O) Reagents1 MeNH2 + 2 HCHO (Double Mannich) Intermediate 3-Methyl-3-azabicyclo [3.2.1]octan-8-one Start->Intermediate pH 3-4, 60°C Product_Syn Syn-Isomer (Major) Intermediate->Product_Syn Kinetic Control Product_Anti Anti-Isomer (Minor) Intermediate->Product_Anti Thermodynamic Control Step2 Reductive Amination (NH4OAc, NaBH3CN)

Caption: Synthesis of the 3-azabicyclo[3.2.1]octane skeleton via double Mannich condensation followed by reductive amination.

Module 1: Skeleton Construction (The Double Mannich)

Objective: Synthesis of 3-methyl-3-azabicyclo[3.2.1]octan-8-one. Reaction: Cyclopentanone + Methylamine + Paraformaldehyde.

Protocol
  • Reagent Prep: Dissolve methylamine hydrochloride (1.0 eq) and paraformaldehyde (2.2 eq) in Ethanol/Water (1:1).

  • Acidification: Adjust pH to 3.0–4.0 using conc. HCl. Critical: Higher pH promotes polymerization.

  • Addition: Add cyclopentanone (1.0 eq) dropwise.

  • Reflux: Heat to 60–70°C for 12–16 hours.

  • Workup: Basify to pH >12 with NaOH. Extract with DCM.

Troubleshooting Guide: Ketone Synthesis
Symptom Probable Cause Corrective Action
Low Yield / Tar Formation pH was too high (>5) during Mannich reaction.Maintain pH strictly between 3.0 and 4.0. The reaction is acid-catalyzed; basic conditions favor linear polymerization of formaldehyde/amine.
Incomplete Conversion Paraformaldehyde quality.Use fresh paraformaldehyde. Depolymerization is slow; ensure the solution is clear before adding cyclopentanone.
Product not extracting Product is water-soluble.Saturate the aqueous phase with NaCl (salting out) before extraction. Use CHCl3/Isopropanol (3:1) if DCM fails.

Module 2: The Stereochemistry Challenge (C8-Amine)

Objective: Reductive amination of the C8-ketone to the C8-amine. The Issue: The hydride reagent can attack from the "exo" face (2-carbon bridge side) or the "endo" face (3-atom N-bridge side).

  • Syn-Isomer: Amine points towards the Nitrogen bridge.

  • Anti-Isomer: Amine points away from the Nitrogen bridge (towards the 2-carbon bridge).

Stereochemical Control Strategy

In the 3-azabicyclo[3.2.1] system, the N-methyl group creates steric bulk on the "endo" face. Consequently, hydride reagents (like NaBH4 or NaBH3CN) preferentially attack from the less hindered exo face (the 2-carbon bridge side).

  • Result: The resulting alcohol/amine ends up in the endo (syn) position (cis to the N-bridge).

Protocol (Reductive Amination):

  • Imine Formation: Combine Ketone (1 eq) and Ammonium Acetate (10 eq) in Methanol. Stir 2h at RT.

  • Reduction: Add NaBH3CN (1.5 eq). Stir 16h.

  • Quench: Acidify with HCl to destroy excess hydride, then basify.

FAQ: Stereochemistry

Q: How do I distinguish the Syn and Anti isomers by NMR? A: You must look at the coupling constant (


) between the C8-H  (proton geminal to the amine) and the Bridgehead Protons (H1/H5) .
  • Syn-Amine (H8 is Anti to bridge): The H8 proton points toward the 2-carbon bridge. The dihedral angle with H1/H5 is nearly 90°.

    
      (appears as a singlet or broad singlet).
    
  • Anti-Amine (H8 is Syn to bridge): The H8 proton points toward the N-bridge. The dihedral angle allows overlap.

    
      (appears as a triplet or doublet of doublets).
    

Q: Can I invert the stereochemistry? A: Yes. If you need the Anti isomer but obtained the Syn alcohol (via ketone reduction), use a Mitsunobu reaction with phthalimide or azide followed by hydrolysis. The Mitsunobu proceeds with inversion of configuration.

Module 3: Purification & Isolation

The 3-methyl-3-azabicyclo[3.2.1]octan-8-amine is a highly polar, basic diamine. Standard silica chromatography often leads to severe tailing.

Recommended Purification Workflow
  • Crude Extraction: Extract into DCM from basic water (pH 14).

  • Distillation: The free base is volatile. Kugelrohr distillation (high vacuum, ~80-100°C) is effective for separating the amine from non-volatile polymeric byproducts.

  • Salt Formation (The "Clean-Up" Step):

    • Dissolve crude oil in Et2O or EtOAc.

    • Add 2.0 eq of HCl in Dioxane or Oxalic Acid in acetone.

    • The salt precipitates. Recrystallize from MeOH/Et2O to enrich the major diastereomer.

Troubleshooting Guide: Isolation
Issue Diagnosis Solution
Product "disappears" on Silica Irreversible binding of the diamine to acidic silanols.Do not use standard silica. Use Amine-functionalized Silica or add 1-5% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH/TEA 90:9:1).
Hygroscopic Solid The HCl salt is absorbing water.Switch to the Fumarate or Tartrate salt. These are often non-hygroscopic and crystalline, aiding in diastereomer separation.
NMR shows "missing" carbons Conformational flux of the N-methyl ring broadening signals.Run NMR at elevated temperature (50°C) or in a different solvent (DMSO-d6) to sharpen the peaks.

References

  • Ketone Synthesis: Preparation of 3-benzyl-3-azabicyclo[3.2.1]octan-8-one. See US Patent 2020/047312 . (Method adapted for methyl analog).

  • Stereochemical Assignment:Conformational analysis of 3-azabicyclo[3.2.1]octane derivatives.J. Org. Chem., 1968, 33 (11), pp 4376–4380. (Classic analysis of bridgehead coupling constants).
  • Reductive Amination Protocol: Synthesis of 8-amino-3-azabicyclo[3.2.1]octanes as mu-opioid antagonists.Bioorg.[1] Med. Chem. Lett. , 2010, 20(5), 1674-1676.[1]

  • Commercial Precursors: 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (CAS 83507-33-9).[2][3] Sigma-Aldrich / BenchChem Product Entries.

Disclaimer: This guide is for research purposes only. All syntheses should be conducted by qualified personnel in a controlled laboratory environment.

Sources

Optimization

purification techniques for 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers on the isolation of highly polar, basic bicyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers on the isolation of highly polar, basic bicyclic scaffolds.

The target molecule, 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine , is a tropane-derivative diamine[1]. Its rigid bicyclic framework forces the two nitrogen lone pairs into distinct steric environments, but both remain highly accessible for hydrogen bonding and protonation. This dual-basicity is the root cause of the severe tailing observed on standard silica and the frustrating yield losses during aqueous workups. Standard extraction techniques often fail with these scaffolds, requiring highly optimized liquid-liquid or solid-phase extractions[2].

This guide provides field-proven, causality-driven solutions to ensure high-yield, high-purity isolation of this challenging building block.

Part 1: Physicochemical Profiling

To purify a molecule, you must first understand its physical logic. The table below summarizes the quantitative data that dictates our purification strategies.

PropertyEstimated ValueImpact on Purification Strategy
Molecular Weight 140.23 g/mol Low MW increases volatility; avoid high-vacuum, prolonged drying of the free base to prevent mass loss.
pKa1 (Tertiary Amine) ~9.8Requires high pH (>12) to fully deprotonate the bridgehead nitrogen for organic extraction.
pKa2 (Primary Amine) ~10.5Highly basic; causes severe peak tailing and irreversible binding on unmodified silica gel.
LogP ~0.6Highly hydrophilic; necessitates aggressive "salting-out" during liquid-liquid extraction.

Part 2: Troubleshooting FAQs

Q1: My product completely disappears or streaks across the entire TLC plate/silica column. What is happening? Causality: You are experiencing severe secondary interactions. The silanol groups (Si-OH) on standard silica gel are slightly acidic (pKa ~4.5). Your diamine has two highly basic nitrogens. This leads to irreversible ion-exchange interactions on the column rather than standard partition chromatography. Solution: You must mask the silanols and compete for hydrogen bonding. A proven, highly specific eluent system for this exact scaffold utilizes a gradient of 20–100% ethyl acetate in heptane, heavily modified with 10% isopropanol and 10% triethylamine (TEA) [3]. The TEA acts as a sacrificial base to neutralize the acidic silanols, while the isopropanol disrupts hydrogen bonding. Alternatively, utilizing amine-modified (NH2) silica gel completely bypasses silanol acidity[4].

Q2: I am losing over 50% of my yield during the aqueous workup. How do I extract this molecule efficiently? Causality: With a LogP of ~0.6, the free base is highly water-soluble. Furthermore, if the pH is not pushed high enough, the primary amine (pKa ~10.5) remains protonated, trapping the molecule in the aqueous phase as a water-soluble salt. Solution: Implement a "salting-out" extraction using a mixed-polar organic solvent. Saturate the aqueous layer with NaCl to decrease the solubility of the organic molecule in water, and extract with a 4:1 mixture of Chloroform:Isopropanol. The isopropanol dramatically increases the partition coefficient of the diamine into the organic layer.

Q3: How do I separate the endo and exo stereoisomers at the 8-position? Causality: The primary amine can be oriented syn or anti to the N-methyl bridge. Because their polarities are nearly identical, standard flash chromatography often fails to resolve them. Solution: Use basic-pH Reverse Phase (RP) preparative HPLC. Use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate adjusted to pH 10.5 with ammonium hydroxide) to keep both amines fully deprotonated. This suppresses ionization, allowing the subtle hydrophobic differences of the 3D isomers to dictate retention time on the C18 stationary phase.

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed to the next step unless the validation check passes.

Protocol A: Quantitative Extraction of Bicyclic Diamines
  • Quench and Acidify: Quench the reaction mixture and adjust to pH 2 using 1M HCl. Wash with diethyl ether to remove non-basic organic impurities.

    • Validation Check: Spot the aqueous layer on pH paper. It must be red (pH < 3). If not, add more HCl.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until the pH exceeds 12.

    • Validation Check: Spot the aqueous layer on pH paper. It must turn dark purple (pH > 12). If it is only blue (pH 9-10), the primary amine is still partially protonated, and extraction will fail.

  • Salting Out: Add solid NaCl to the aqueous layer while stirring until no more dissolves (saturation).

  • Mixed-Solvent Extraction: Extract the aqueous layer 4 times with a mixture of CHCl3:Isopropanol (4:1 v/v).

    • Validation Check: Run a TLC of the 4th organic extract (elute with 80:10:10 EtOAc:MeOH:NH4OH, stain with Ninhydrin). If a purple spot (primary amine) is still visible, perform a 5th extraction.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at 30 °C (avoid high heat due to volatility).

Protocol B: Amine-Modified Silica Gel Chromatography
  • Column Preparation: Pack a column with Amine-functionalized (NH2) silica gel[4]. Do not use standard bare silica.

  • Equilibration: Equilibrate the column with 100% Heptane.

  • Sample Loading: Dissolve the crude 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine in a minimum amount of dichloromethane (DCM) and load it onto the column.

    • Validation Check: Ensure the sample band is narrow. If the sample crashes out, add 1-2 drops of TEA to the loading solution.

  • Elution: Run a gradient from 20% to 100% Ethyl Acetate in Heptane. Crucial: Ensure the Ethyl Acetate contains 10% Isopropanol and 10% TEA as modifiers[3].

  • Detection: Monitor fractions using TLC stained with Ninhydrin (requires heating to show the primary amine as a distinct purple/pink spot).

Part 4: Workflows and Decision Matrices

ExtractionWorkflow Step1 1. Aqueous Reaction Mixture (Contains Diamine Salts) Step2 2. Adjust pH to >12 (Add 6M NaOH) Step1->Step2 Step3 3. Saturate with NaCl (Salting Out) Step2->Step3 Step4 4. Extract with CHCl3:iPrOH (4:1) Step3->Step4 OrgPhase Organic Phase (Free Base Diamine) Step4->OrgPhase Product Layer AqPhase Aqueous Phase (Discard) Step4->AqPhase Depleted Aqueous

Workflow for the extraction of highly polar bicyclic diamines from aqueous media.

ChromatographyDecision Start Crude 3-Methyl-3-azabicyclo [3.2.1]octan-8-amine Decision What is the primary purification goal? Start->Decision Bulk Bulk Clean-up (Remove non-polar impurities) Decision->Bulk Isomer Isomer Separation (endo vs. exo) Decision->Isomer HighPurity High Purity (>99%) (Final API stage) Decision->HighPurity Method1 Amine-Modified Silica (EtOAc/Heptane/TEA/iPrOH) Bulk->Method1 Method2 Diastereomeric Salt Crystallization Isomer->Method2 Method3 Reverse-Phase Prep HPLC (pH 10.5 Mobile Phase) HighPurity->Method3

Decision matrix for selecting the optimal purification strategy for bicyclic diamines.

Part 5: References

  • Phenyl bioisosteres in medicinal chemistry: Discovery of novel γ... (RSC). Verification of amine-modified silica gel chromatography for 3-azabicyclo[3.2.1]octan-8-amine purification. 4

  • WO2020047312A1 - Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors (Google Patents). Source of the highly specific EtOAc/Heptane/TEA/Isopropanol gradient methodology for this exact molecule. 3

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production (PMC - NIH). Authoritative grounding on the chemical properties of the bicyclic tropane ring system. 1

  • Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods (PMC - NIH). Details on the necessity of advanced extraction techniques (solid-liquid, QuEChERS) for complex tropane matrices. 2

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine

Welcome to the Technical Support Center for the preparation of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine . This bicyclic tropane analogue is a critical scaffold in the development of CNS-active drugs, peptidomimetics, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the preparation of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine . This bicyclic tropane analogue is a critical scaffold in the development of CNS-active drugs, peptidomimetics, and 5-HT receptor antagonists. Because the C8 bridging carbon is sterically constrained and the nitrogen atom at the 3-position is highly basic, researchers frequently encounter side reactions such as overalkylation, poor stereoselectivity (syn/anti or endo/exo mixtures), and incomplete reduction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, stereoselective synthesis.

Part 1: Mechanistic Workflow & Causality

To troubleshoot effectively, one must understand the divergence points in the synthetic pathway. The synthesis typically begins with 3-methyl-3-azabicyclo[3.2.1]octan-8-one . Depending on the chosen nitrogen donor (hydroxylamine vs. ammonia/primary amines) and the reducing agent, the reaction can easily branch into undesired side products.

G K 3-Methyl-3-azabicyclo[3.2.1] octan-8-one O Oxime Intermediate K->O NH2OH·HCl I Imine Intermediate K->I R-NH2 or NH3 T Target: 8-Amine (Desired Isomer) O->T H2 / Raney-Ni S2 Undesired Stereoisomer O->S2 Non-selective I->T NaBH(OAc)3 S1 Overalkylated (2° / 3° Amines) I->S1 Excess Ketone I->S2 Non-selective

Figure 1: Synthetic pathways and side reactions for 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of secondary and tertiary amine byproducts during direct reductive amination with ammonia? A1: This is a classic overalkylation issue. Causality: When the target primary amine (3-methyl-3-azabicyclo[3.2.1]octan-8-amine) is formed, the introduced alkyl group acts as an electron donor. This makes the newly formed primary amine significantly more nucleophilic than the starting ammonia [1]. If unreacted ketone is still present in the mixture, the primary amine will outcompete ammonia, attacking the ketone to form a secondary amine dimer. Solution: Avoid one-pot direct reductive amination with ammonia. Instead, use a two-step approach: condense the ketone with a removable primary amine (like benzylamine) to form a secondary amine, followed by catalytic hydrogenolysis (Pd/C) to yield the pure primary amine.

Q2: My reduction yields an unfavorable ratio of stereoisomers at the C8 position. How can I control the syn/anti (or endo/exo) selectivity? A2: Causality: The 3-azabicyclo[3.2.1]octane system has a distinct facial bias due to the chair-envelope conformation of the piperidine and pyrrolidine fused rings. Hydride attack from the less sterically hindered face (kinetic control) yields one specific isomer, while thermodynamic equilibration yields the other [2]. Solution: Your choice of reducing agent dictates the stereochemistry. For kinetic control (yielding the sterically favored isomer), use bulky borohydrides like Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation. For thermodynamic control, use dissolving metal reductions (e.g., Sodium in n-propanol).

Q3: The oxime reduction using Raney-Nickel is stalling before completion. What is the cause? A3: Causality: Catalyst poisoning. Unreacted hydroxylamine from the oxime formation step, or the generation of trace secondary amines during reduction, can strongly coordinate to the active sites of the Raney-Nickel catalyst, deactivating it. Solution: Rigorously purify the oxime intermediate before reduction. Additionally, conduct the hydrogenation in the presence of methanolic ammonia; the excess ammonia shifts the equilibrium away from secondary amine formation, preserving catalyst lifespan.

Part 3: Quantitative Data & Reagent Selection

To optimize your stereochemical outcome and minimize overalkylation, consult the following empirical data matrix for the reduction of 3-methyl-3-azabicyclo[3.2.1]octan-8-one derivatives [1][2].

Reducing Agent / ConditionsIntermediateMajor Isomer FormedOveralkylation RiskReaction Type
NaBH(OAc)₃ (STAB), pH 5 Imine (Benzylamine)syn (Kinetic)Low (Steric block)Hydride Transfer
H₂ / Raney-Ni, 50 psi Oximesyn (Kinetic)Low (with NH₃ added)Catalytic Hydrogenation
Na / n-Propanol (reflux) Oximeanti (Thermodynamic)LowDissolving Metal
NaBH₃CN, pH 6 Imine (Ammonia)MixtureHigh Hydride Transfer
Part 4: Self-Validating Experimental Protocols
Protocol A: Highly Selective Reductive Amination via Benzylamine (Prevents Overalkylation)

This protocol utilizes a self-validating TLC checkpoint to ensure zero overalkylation.

  • Imine Formation: Dissolve 3-methyl-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) and benzylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid to adjust the pH to ~5.0.

  • Dehydration: Add activated 4Å molecular sieves. Stir at room temperature for 4 hours.

  • Validation Checkpoint (Critical): Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). Do not proceed until the ketone spot completely disappears. Causality: Any residual ketone will react with the reduced product, causing overalkylation.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Stir for 12 hours at room temperature [1].

  • Quench & Extract: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the N-benzyl intermediate.

  • Deprotection: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 12 hours to yield the pure primary amine.

Protocol B: Thermodynamic Reduction of Oxime (For anti-Isomer Preference)
  • Oxime Formation: React the ketone with hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) in ethanol at reflux for 2 hours. Isolate and recrystallize the oxime to remove trace hydroxylamine.

  • Dissolving Metal Reduction: Dissolve the purified oxime in anhydrous n-propanol. Heat to a gentle reflux.

  • Sodium Addition: Carefully add small pieces of sodium metal (10.0 eq) through the condenser over 1 hour. Causality: The single-electron transfer mechanism allows the radical anion intermediate to equilibrate to the thermodynamically more stable anti-conformation before protonation [2].

  • Workup: Once all sodium is consumed, cool the reaction, carefully quench with water, and extract with diethyl ether. Acidify the aqueous layer, wash, then basify and extract the pure anti-amine.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • House, H. O., Müller, H. C., Pitt, C. G., & Wickham, P. P. (1963). Reduction of Azabicyclic Ketones. The Journal of Organic Chemistry, 28(9), 2407-2416. URL:[Link]

Optimization

troubleshooting guide for 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine experiments

Welcome to the dedicated troubleshooting and technical support center for 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (CAS: 108640-12-6) and its dihydrochloride salt (CAS: 2173992-28-2). This conformationally restricted bi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting and technical support center for 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (CAS: 108640-12-6) and its dihydrochloride salt (CAS: 2173992-28-2). This conformationally restricted bicyclic tropane-like scaffold is a highly valued building block in modern drug discovery. It is primarily utilized to synthesize non-covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors for anti-inflammatory applications [1] and highly selective mTOR inhibitors [2].

Due to its unique 3D bridged architecture, researchers often encounter specific steric, solubility, and handling challenges. This guide is engineered to provide application scientists and medicinal chemists with field-proven causality, self-validating protocols, and actionable troubleshooting steps.

Section 1: Chemical Handling & Storage FAQs

Q1: Why is my 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride forming a sticky residue and losing reactivity over time? Causality: The dihydrochloride salt of this bicyclic amine is highly hygroscopic. When exposed to ambient humidity, water molecules coordinate strongly with the protonated amine centers, leading to partial deliquescence. This moisture not only makes the reagent difficult to weigh accurately but also acts as a competing nucleophile in downstream acylation or sulfonylation reactions, destroying your electrophilic reagents (e.g., sulfonyl chlorides). Troubleshooting Solution:

  • Always store the compound at -20°C in a tightly sealed container backfilled with inert gas (Argon or Nitrogen).

  • If moisture absorption is suspected, lyophilize the salt or perform an azeotropic distillation with anhydrous toluene (3 × 10 mL per gram) prior to use.

Q2: How do I efficiently convert the dihydrochloride salt to the free base without losing the volatile amine? Causality: The free base form (MW: 140.23 g/mol ) is highly soluble in water and possesses moderate volatility. Standard aqueous basic workups (e.g., using NaOH and extracting with ethyl acetate) often result in massive product loss to the aqueous layer. Troubleshooting Solution: Utilize a strictly non-aqueous freebasing protocol. Suspend the dihydrochloride salt in anhydrous dichloromethane (DCM). Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and stir at 0°C for 30 minutes. Do not attempt to isolate the free base; instead, use this in situ generated free base directly in your coupling reaction.

Section 2: Synthesis & Coupling Reactions

Overcoming Steric Hindrance at the 8-Position

The 8-amino group sits on the bridgehead of the bicyclo[3.2.1]octane framework. Nucleophilic attack by this amine is severely encumbered by the axial hydrogens of the adjacent piperidine and pyrrolidine rings. Standard peptide coupling conditions (e.g., EDC/HOBt at room temperature) often stall at <20% conversion because the activation energy barrier for the transition state is exceptionally high.

Self-Validating Protocol: Optimized Sulfonylation Workflow

To synthesize sulfonamide derivatives (such as ARN19689 analogs for NAAA inhibition) [1], heat and nucleophilic catalysis are mandatory.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of 3-methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride in anhydrous DCM to achieve a 0.1 M concentration.

  • In Situ Freebasing: Add 3.0 eq of DIPEA and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir at 0°C for 15 minutes under an Argon atmosphere. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with the sulfonyl chloride, bypassing the steric barrier of the amine.

  • Electrophile Addition: Dissolve 1.2 eq of your target sulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise over 10 minutes to prevent exothermic side reactions.

  • Thermal Activation: Remove the ice bath, allow the reaction to reach room temperature, and then heat to 40°C under reflux for 12 hours.

  • Validation Check (Self-Validation): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is complete when the free amine peak (

    
     141.1 
    
    
    
    ) is fully consumed and the target mass appears. If the amine persists, add an additional 0.5 eq of sulfonyl chloride and 0.05 eq of DMAP.
  • Workup & Purification: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5).

Workflow for coupling 3-methyl-3-azabicyclo[3.2.1]octan-8-amine.

Quantitative Optimization Data

Use the following table to adjust your coupling parameters based on the desired linker.

Target LinkerRecommended Reagents & BaseSolventTempExpected YieldCommon Troubleshooting Issue
Sulfonamide Sulfonyl Chloride, DMAP, DIPEADCM / THF40°C65-80%Hydrolysis of sulfonyl chloride (Ensure strict anhydrous conditions).
Amide (Standard) HATU, DIPEA (Excess)DMF25°C50-70%Epimerization of chiral acids (Lower temp to 0°C during addition).
Amide (Bulky Acid) COMU or Ghosez's ReagentDCM40°C45-60%Incomplete conversion (Switch to generating the acid chloride first).
Urea Isocyanate, TriethylamineDCM25°C75-90%Formation of symmetric urea byproducts (Add isocyanate slowly at 0°C).

Section 3: Biological Assay Integration (NAAA & mTOR Inhibitors)

Q3: My synthesized azabicyclo[3.2.1]octane derivative shows poor solubility in in vitro NAAA fluorogenic assays, leading to erratic


 curves. How can I fix this? 
Causality:  Bicyclic systems coupled with hydrophobic aromatic rings (like pyrazines or pyrazoles) exhibit high lipophilicity (LipE). In aqueous assay buffers (e.g., pH 4.5 phosphate-citrate buffer required for NAAA auto-proteolysis), these compounds rapidly aggregate. This aggregation sequesters the compound, leading to false negatives or non-sigmoidal dose-response curves during medium-throughput screening (MTS) [1].
Troubleshooting Solution: 
  • Prepare all master stocks in 100% LC-MS grade DMSO.

  • Ensure the final assay concentration contains exactly 1% DMSO.

  • Add 0.01% Triton X-100 to the assay buffer. This acts as a non-denaturing surfactant that disrupts small-molecule aggregates without unfolding the active cysteine hydrolase enzyme.

Mechanism of NAAA inhibition by azabicyclo[3.2.1]octane derivatives.

Q4: When testing my 3.2.1-bicyclic derivatives against mTOR, I am seeing off-target PI3K inhibition. How does the scaffold influence this? Causality: The 8-oxa and 8-aza-bicyclo[3.2.1]octane groups are frequently utilized as morpholine bioisosteres. While morpholine-containing thienopyrimidines are pan-PI3K/mTOR inhibitors, replacing the morpholine with the bulky bridged azabicyclo[3.2.1]octane scaffold sterically clashes with the PI3K binding pocket while perfectly filling the homologous mTOR active site [2]. Troubleshooting Solution: If off-target PI3K activity persists, check the substitution on the 3-position (methyl group) of the azabicyclo[3.2.1]octane ring. Expanding this group (e.g., to an ethyl or isopropyl) can further increase the steric bulk, completely abolishing PI3K binding while maintaining nanomolar potency against mTOR.

References

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K Source: PubMed URL: [Link]

Troubleshooting

common pitfalls in the characterization of bicyclic amines

Welcome to the Technical Support Center for the characterization of bicyclic amines. Bicyclic amines—such as bicyclo[1.1.1]pentanes, azabicyclo[3.1.0]hexanes, and spirocycles—have become premier 3D bioisosteres in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of bicyclic amines.

Bicyclic amines—such as bicyclo[1.1.1]pentanes, azabicyclo[3.1.0]hexanes, and spirocycles—have become premier 3D bioisosteres in modern drug discovery. They are frequently used to replace flat arylamines or morpholines to improve metabolic stability and pharmacokinetic profiles[1]. However, their rigid, highly strained frameworks and unique electronic properties introduce severe analytical bottlenecks.

This guide provides authoritative troubleshooting strategies for the three most common pitfalls encountered during their characterization: NMR line broadening, HPLC peak tailing, and anomalous Mass Spectrometry (MS) fragmentation.

NMR Spectroscopy: The "Missing Peak" Phenomenon

FAQ: Why do I see severe line broadening or completely missing carbon/proton peaks in the NMR spectra of my bridged bicyclic amines at room temperature?

The Causality: This is a classic manifestation of the "bicyclic effect." In cyclic and bicyclic amines, the energy barrier for Nitrogen Inversion-Rotation (NIR) is significantly higher than in acyclic amines[2]. At standard room temperature (298 K), the rate of conformational exchange (e.g., nitrogen inversion or slow ring flipping) often matches the NMR timescale. This intermediate exchange rate causes the resonance signals of adjacent protons and carbons to coalesce, resulting in severe line broadening or signals that blend entirely into the baseline[3].

The Solution: Variable Temperature (VT) NMR Protocol To resolve these spectra, you must push the molecular exchange rate out of the intermediate NMR timescale by altering the thermal energy.

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the bicyclic amine in a high-boiling, stable deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ) for high-temperature studies.
  • High-Temperature Acquisition (Fast Exchange): Heat the NMR probe incrementally to 350–380 K. Tune and match the probe at the new temperature.

    • Mechanism: The added thermal energy overcomes the NIR barrier, forcing the molecule into a rapid exchange regime. The NMR spectrometer records a sharp, time-averaged signal of the conformers.

  • Low-Temperature Acquisition (Slow Exchange): If high-temperature NMR causes sample degradation, dissolve a fresh sample in CD

    
    Cl
    
    
    
    and cool the probe to 210–230 K.
    • Mechanism: This freezes the molecule into distinct, static conformational states, yielding separate, sharp signal sets for each conformer.

  • Validation Step: Always return the probe to 298 K and re-acquire the baseline spectrum. If the spectrum matches your initial run, you have validated that the peak broadening is due to conformational dynamics and not thermal degradation.

VT_NMR start Run Standard 1H/13C NMR (298 K) check Are peaks broad or missing? start->check high_T Heat to 350-380 K (e.g., DMSO-d6) Accelerates exchange (Time-averaged) check->high_T Yes (Coalescence) low_T Cool to 210-230 K (e.g., CD2Cl2) Freezes conformers (Distinct peaks) check->low_T Yes (Identify conformers) done Proceed with structural assignment check->done No (Sharp peaks) high_T->done low_T->done

Workflow for resolving NMR line broadening in bicyclic amines using VT-NMR.

Liquid Chromatography: Combating Severe Peak Tailing

FAQ: My bicyclic amine exhibits severe peak tailing and poor retention on standard C18 columns. How can I achieve symmetrical peaks?

The Causality: Bicyclic amines are highly basic and act as potent nucleophiles[1]. Standard reversed-phase HPLC mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) leave these amines fully protonated. The resulting positively charged ammonium species undergoes secondary ion-exchange interactions with residual, unendcapped silanol groups (pKa ~4-5) on the silica stationary phase. This dual-retention mechanism (hydrophobic + ionic) causes the analyte to smear across the column, resulting in severe peak tailing[1].

The Solution: High-pH Mobile Phase Modification Suppressing the ionization of the amine forces it into its neutral, free-base form, eliminating silanol interactions and increasing its hydrophobicity for better C18 retention[1].

Self-Validating Experimental Protocol:

  • Column Selection: Standard silica columns dissolve at high pH. You must select a high-pH tolerant stationary phase, such as an Ethylene-Bridged Hybrid (BEH) C18 column.

  • Mobile Phase Preparation:

    • Buffer A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.0 using Ammonium Hydroxide.

    • Buffer B: 100% Acetonitrile or Methanol.

  • Execution: Run a standard gradient (e.g., 5% to 95% B over 10 minutes).

  • Validation Step: Inject a neutral lipophilic marker (e.g., toluene) alongside your amine. If the neutral marker elutes symmetrically but your amine still tails, the issue is definitively secondary silanol interactions, confirming the need for further pH adjustment or an amine-functionalized stationary phase.

Table 1: Impact of HPLC Conditions on Bicyclic Amine Chromatography

Method StrategyMobile Phase AdditiveStationary PhaseMechanism of ActionPeak Symmetry (As)
Standard Low pH 0.1% Formic Acid (pH ~2.7)Standard C18Amine is protonated; strong secondary ion-exchange with silanols.Severe Tailing (> 2.0)
Ion-Pairing 10 mM Heptafluorobutyric AcidStandard C18Forms a neutral, lipophilic ion-pair with the basic amine.Moderate (1.2 - 1.5)
High pH (Free Base) 10 mM NH₄HCO₃ + NH₄OH (pH 10.0)BEH C18 (Hybrid)Amine is deprotonated; silanol interactions are completely minimized.Excellent (~ 1.0)

Mass Spectrometry: Fragmentation Anomalies in CID

FAQ: In ESI-MS/MS, my derivatized bicyclic amines show unexpected neutral losses instead of the expected backbone fragmentation. Why is this happening?

The Causality: To improve ESI-MS sensitivity, researchers often derivatize bicyclic amines into Quaternary Ammonium Salts (QAS) to fix a permanent positive charge[4]. However, during Collision-Induced Dissociation (CID), these QAS derivatives are highly susceptible to Hofmann elimination . Instead of undergoing the desired charge-remote backbone cleavage, the molecule loses an alkene and a tertiary amine[5]. This creates an ion with a mobile proton, shifting the pathway to charge-directed fragmentation and severely complicating structural elucidation[5].

The Solution: Spirocyclic Ionization Tags To prevent Hofmann elimination, the derivatization tag must lack accessible


-hydrogens in an anti-periplanar geometry.

Self-Validating Experimental Protocol:

  • Tag Selection: Abandon standard linear alkylation agents. Instead, derivatize the bicyclic amine using a rigid, spirocyclic tag such as the 5-azoniaspiro[4.4]nonyl group[4].

  • Derivatization Reaction: React the bicyclic amine with the N-hydroxysuccinimide (NHS) ester of the spirocyclic tag in a mild basic buffer (pH 8.5) for 2 hours at room temperature.

  • CID Optimization: Introduce the derivatized sample via ESI. Apply CID starting at a normalized collision energy of 20 eV, ramping up to 40 eV.

  • Validation Step: Analyze the MS/MS spectrum for the presence of the stable reporter ion liberated from the spirocyclic scaffold. The complete absence of an

    
     neutral loss peak confirms that Hofmann elimination has been successfully suppressed, validating the structural integrity of your MS/MS data[4].
    

MS_Frag qas Quaternary Bicyclic Amine Precursor Ion cid Collision-Induced Dissociation (CID) qas->cid hofmann Hofmann Elimination (Unwanted Neutral Loss) cid->hofmann Standard QAS backbone Charge-Remote Backbone Cleavage (Desired) cid->backbone Stable Tag stable_tag Use Spirocyclic Tags (e.g., 5-azoniaspiro[4.4]nonyl) hofmann->stable_tag Mitigation strategy stable_tag->backbone

CID fragmentation pathways of quaternary bicyclic amines and mitigation of Hofmann elimination.

References

  • Title: Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect Source: ResearchGate URL: [Link]

  • Title: Chapter 3: Racemization, Enantiomerization and Diastereomerization Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthesis and mass spectrometry analysis of quaternary cryptando-peptidic conjugates Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry Source: PubMed (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Analytical Refinement for 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine

Welcome to the Advanced Analytical Troubleshooting Guide for 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (Free base CAS: 108640-12-6; Dihydrochloride CAS: 2173992-28-2)[1][2]. As a highly polar, bicyclic diamine, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Guide for 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (Free base CAS: 108640-12-6; Dihydrochloride CAS: 2173992-28-2)[1][2]. As a highly polar, bicyclic diamine, this compound presents significant chromatographic challenges, including severe peak tailing, poor reversed-phase retention, and complex stereochemical resolution.

This guide is designed for analytical scientists and drug development professionals. It moves beyond basic troubleshooting to explain the physicochemical causality behind these challenges and provides self-validating protocols to ensure robust, reproducible data.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine exhibit severe peak tailing and elute in the void volume on standard C18 columns?

The Causality: This molecule contains two highly basic nitrogen centers: a sterically hindered tertiary amine in the bicyclic core and a primary amine at the C8 position. At a typical LC-MS mobile phase pH of 2.7 (using 0.1% Formic Acid), both amines are fully protonated[3].

  • Peak Tailing: Silica-based columns contain residual surface silanols (Si-OH). Even at low pH, a fraction of these silanols remain ionized (Si-O⁻). The positively charged diamine undergoes strong secondary cation-exchange interactions with these ionized silanols, dragging out the desorption phase and causing severe peak tailing[4][5].

  • Poor Retention: The dual positive charge renders the molecule extremely hydrophilic. It lacks sufficient hydrophobic surface area to partition effectively into the C18 alkyl chains, causing it to elute near the column void volume (

    
    ).
    

The Solution: You must disrupt the secondary interactions and increase polar retention. This is achieved either by high-pH chromatography (to deprotonate the analyte) or by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).

Silanol_Mechanism Amine Protonated Bicyclic Diamine (Dual Positive Charge) Interaction Secondary Cation Exchange (Strong Ionic Bond) Amine->Interaction TFA Addition of 0.1% TFA (Ion-Pairing) Amine->TFA Silanol Ionized Surface Silanol (Si-O- on Silica) Silanol->Interaction Result Severe Peak Tailing & Poor Resolution Interaction->Result Masked Neutral Ion-Pair Complex (Masked Charges) TFA->Masked Sharp Sharp, Symmetrical Peak Masked->Sharp

Caption: Mechanism of silanol-induced peak tailing and its resolution via ion-pairing.

Q2: I must use LC-MS. If I cannot use high-pH buffers due to column degradation, why does switching from Formic Acid to Trifluoroacetic Acid (TFA) fix the peak shape?

The Causality: Formic Acid (pKa ~3.75) is too weak to drop the mobile phase pH sufficiently to neutralize all surface silanols, and it does not form a strong ion pair. TFA (pKa ~0.2) drops the pH to ~2.0 (neutralizing nearly all silanols) and acts as a strong hydrophobic ion-pairing agent. The trifluoroacetate anions bind to the protonated amines on the bicyclic ring, masking their positive charge and creating a neutral, more hydrophobic complex that partitions cleanly into the C18 stationary phase[3]. Note: TFA will suppress MS ionization; if MS sensitivity is critical, use a post-column make-up flow of 1% propionic acid in isopropanol to recover signal.

Q3: How do I resolve the endo and exo stereoisomers at the C8 position?

The Causality: The 8-amine group can sit in an endo or exo conformation relative to the 3-azabicyclo[3.2.1]octane framework. Reversed-phase chromatography lacks the spatial recognition required to separate these diastereomers. The Solution: Employ Normal Phase Chiral Chromatography. A stationary phase like Amylose tris(3,5-dimethylphenylcarbamate) provides the necessary chiral cavities. You must add 0.1% Diethylamine (DEA) to the mobile phase to competitively bind active sites on the silica support, preventing the diamine from irreversibly adsorbing to the column.

Part 2: Quantitative Data & Method Selection

Table 1: Impact of Mobile Phase Chemistry on Chromatographic Performance

Data synthesized from standard basic-amine chromatographic behavior profiles on C18 columns.

Mobile Phase ModifierMechanism of ActionUSP Tailing Factor (

)
Retention Factor (

)
MS Compatibility
0.1% Formic Acid (pH ~2.7) Weak protonation, exposed silanols> 2.5 (Severe Tailing)< 0.5 (Void elution)Excellent
0.1% TFA (pH ~2.0) Strong ion-pairing, silanol suppression1.1 - 1.3 (Symmetrical)2.5 - 4.0 (Good)Poor (Ion suppression)
10 mM NH₄HCO₃ (pH 10.5) Analyte deprotonation (neutral state)1.0 - 1.2 (Ideal)4.0 - 6.0 (Strong)Moderate
HILIC (10 mM NH₄OAc, high ACN) Aqueous-organic partitioning1.2 - 1.4 (Good)3.0 - 5.0 (Good)Excellent

Part 3: Self-Validating Experimental Protocols

Protocol 1: HILIC-MS Method for High-Sensitivity Quantification

Use this protocol when MS sensitivity is paramount and high-pH RP-HPLC is unavailable.

System Suitability Requirement (Self-Validation): Before analyzing samples, inject a 1 µg/mL standard. The method is only valid if the Retention Factor (


) > 2.0 and the USP Tailing Factor (

) is ≤ 1.5. If

> 1.5, the column requires passivation.

Step-by-Step Methodology:

  • Column Selection: Install a HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The amide phase provides hydrogen bonding sites for the protonated diamine without the aggressive cation-exchange properties of bare silica.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.8 with Acetic Acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Setup: Start at 95% B (highly organic). Ramp to 60% B over 5 minutes. Causality: In HILIC, water is the strong solvent. Starting with high organic forces the polar analyte to partition into the water-enriched layer on the stationary phase.

  • Sample Diluent: Dissolve 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine in 75% Acetonitrile / 25% Water. Critical Step: Injecting the sample in 100% water will disrupt the HILIC partition layer, causing peak splitting and fronting.

  • Equilibration: Flush the column with 50 column volumes of initial conditions. HILIC requires significantly longer equilibration times than reversed-phase.

Protocol 2: Pre-Column Derivatization for GC-MS Analysis

Use this protocol to confirm structural identity via EI-MS fragmentation.

System Suitability Requirement (Self-Validation): The appearance of a single sharp peak with


 [M+42] (acetylation) or [M+96] (trifluoroacetylation) confirms complete derivatization. Multiple peaks indicate incomplete reaction.

Step-by-Step Methodology:

  • Free Base Conversion: If starting with 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride[1], dissolve 5 mg in 1 mL of 1M NaOH. Extract three times with 1 mL Dichloromethane (DCM). Combine organic layers and dry over anhydrous Na₂SO₄.

  • Derivatization Reaction: Transfer 500 µL of the dried DCM extract to a reaction vial. Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 20 µL of Pyridine (acid scavenger).

  • Incubation: Seal the vial and heat at 60°C for 30 minutes. Causality: The primary 8-amine reacts rapidly to form a trifluoroacetamide, neutralizing its basicity, lowering the boiling point, and preventing adsorption onto the GC inlet liner.

  • Quenching: Cool to room temperature. Carefully add 500 µL of saturated NaHCO₃ to quench excess TFAA. Vortex and allow phase separation.

  • Analysis: Extract the lower DCM layer and inject 1 µL into the GC-MS (e.g., DB-5MS column, split ratio 10:1, inlet at 250°C).

Part 4: Analytical Decision Workflow

HPLC_Workflow Start Analyze 3-Methyl-3-azabicyclo [3.2.1]octan-8-amine CheckRet Is Retention Factor (k') > 2.0? Start->CheckRet HILIC Switch to HILIC Column (Amide Phase) + High ACN CheckRet->HILIC No (Elutes in void) CheckTail Is Peak Asymmetry (As) < 1.5? CheckRet->CheckTail Yes HighPH Use High-pH Mobile Phase (pH 10.5) + Hybrid Silica CheckTail->HighPH No (Tailing > 1.5) IonPair Use Ion-Pairing Reagent (0.1% TFA instead of FA) CheckTail->IonPair No (MS incompatibility) Success Robust Quantification Achieved CheckTail->Success Yes HighPH->CheckTail Re-evaluate IonPair->CheckTail

Caption: Decision matrix for optimizing the chromatography of basic bicyclic amines.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link][4]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link][5]

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" Waters Knowledge Base. Available at:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine as a Privileged Scaffold vs. Established Drugs

Executive Summary The compound 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine ()[1] is not a standalone therapeutic, but rather a highly privileged, conformationally restricted diamine scaffold used in advanced drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine ()[1] is not a standalone therapeutic, but rather a highly privileged, conformationally restricted diamine scaffold used in advanced drug discovery. By pre-organizing the spatial geometry of its substituents, this bridged bicyclic core drastically reduces the entropic penalty upon target binding.

As an Application Scientist, I have compiled this guide to objectively compare the pharmacological efficacy of 3-azabicyclo[3.2.1]octane derivatives against established clinical standards across three primary neurological domains: Monoamine Transporter (MAT) inhibition, Nicotinic Acetylcholine Receptor (nAChR) modulation, and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibition.

Pharmacological Rationale: The Azabicyclic Advantage

Unlike highly flexible aliphatic amines, the 3-azabicyclo[3.2.1]octane framework mimics the tropane core found in cocaine, but shifts the nitrogen position from the 8-position to the 3-position.

  • Target Anchoring: The tertiary amine at the 3-position is critical for forming salt bridges with conserved aspartate residues in MATs.

  • Orthogonal Functionalization: The primary amine at the 8-position serves as an orthogonal vector for synthetic derivatization (e.g., amidation, sulfonylation), allowing researchers to probe deep hydrophobic pockets without disrupting the core basic pharmacophore.

Pathway Ligand 3-Aza-Scaffold Derivative (e.g., ARN19689) Target Target Enzyme/Receptor (e.g., NAAA or DAT) Ligand->Target High Affinity Binding (IC50 < 50 nM) Complex Receptor-Ligand Complex (Low Entropic Penalty) Target->Complex Conformational Lock Effect Pharmacological Efficacy (e.g., Anti-inflammatory) Complex->Effect Downstream Signaling

Figure 1: Pharmacological mechanism of 3-aza-scaffolds locking target receptors.

Comparative Efficacy Data

The efficacy of 3-aza-derivatives routinely matches or exceeds that of established reference drugs. Below is a synthesized quantitative comparison based on rigorous in vitro profiling.

Table 1: Efficacy Comparison Across Neurological Targets
Compound Class / DrugPrimary TargetEfficacy (IC

/ K

)
Mechanism of ActionClinical / Research Utility
3-Aza-Scaffold Derivatives DAT / SERT10 - 45 nMCompetitive Reuptake InhibitionAdvanced Preclinical Probes
Cocaine (Reference) DAT / SERT / NET~200 nMNon-selective Reuptake InhibitionLocal Anesthetic / Reference
Fluoxetine (Reference) SERT~1 nMSelective Serotonin Reuptake InhibitionAntidepressant
PF-4575180 (3-Aza analog)

3

4 nAChR
~15 nMPartial AgonismAlcohol Use Disorder Research
Varenicline (Reference)

4

2 nAChR
~0.15 nMPartial AgonismSmoking Cessation
ARN19689 (3-Aza analog) NAAA42 nMNon-covalent Enzyme InhibitionAnti-inflammatory
Mechanistic Breakdown
  • Monoamine Transporters (MATs): 3-aza derivatives routinely exhibit IC

    
     values in the 10–30 nM range for the Dopamine Transporter (DAT), significantly outperforming the reference standard Cocaine (~200 nM) in terms of sheer binding affinity ()[2].
    
  • nAChR Modulation: While Varenicline is the gold standard for

    
    4
    
    
    
    2 nAChRs, 3-azabicyclo[3.2.1]octane derivatives like PF-4575180 act as potent partial agonists at the
    
    
    3
    
    
    4 subtype. In comparative models, these scaffold derivatives demonstrate superior efficacy in reducing ethanol consumption ()[3].
  • NAAA Inhibition: By constraining a flexible piperidine ring into this rigid aza-bridged system, researchers developed ARN19689, which inhibits human NAAA at 42 nM. This represents a >25-fold improvement over unconstrained analogs ()[4].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Do not deviate from the causality-driven steps outlined below.

Protocol A: High-Throughput Radioligand Displacement Assay (MATs)

Objective: Quantify the binding affinity (K


) of test compounds at the human Dopamine Transporter (hDAT).
  • Membrane Preparation: Homogenize HEK293 cells stably expressing hDAT in 50 mM Tris-HCl (pH 7.4).

    • Causality: Using stably transfected mammalian cells ensures a high density of the target receptor in a native lipid environment, which is critical for maintaining the transporter's functional, outward-facing conformation.

  • Radioligand Incubation: Incubate 20 µg of membrane protein with 0.5 nM [

    
    H]WIN35,428 and varying concentrations of the 3-aza derivative (1 pM to 10 µM) for 2 hours at 4°C.
    
    • Causality: [

      
      H]WIN35,428 is utilized instead of [
      
      
      
      H]Cocaine because it is highly selective and metabolically stable, providing a robust, non-degrading baseline for competitive displacement.
  • Filtration & Washing: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix, thereby maximizing the signal-to-noise ratio.

  • System Validation Mechanism (Z'-Factor): Calculate the Z' factor using total binding (vehicle control) and non-specific binding (10 µM Cocaine).

    • Causality: The assay is only considered valid if Z' > 0.5. This mathematical threshold guarantees that the assay window is wide enough to distinguish true pharmacological hits from background noise.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (nAChRs)

Objective: Determine the functional efficacy (E


) and potency (EC

) of 3-aza derivatives vs. Varenicline.

Workflow Prep 1. Cell Line Preparation (HEK293 expressing nAChRs) Perfusion 2. Microfluidic Perfusion (Rapid Compound Application) Prep->Perfusion Patch 3. Whole-Cell Patch-Clamp (Voltage clamped at -70mV) Perfusion->Patch Recording 4. Current Recording (Measure Peak Amplitude) Patch->Recording Analysis 5. Dose-Response Analysis (Calculate EC50 & Emax) Recording->Analysis

Figure 2: Self-validating patch-clamp electrophysiology workflow for nAChRs.

  • Microfluidic Perfusion: Continuously perfuse cells with extracellular solution using a rapid (<10 ms exchange time) microfluidic system.

    • Causality: nAChRs desensitize within milliseconds of agonist exposure. Rapid application is mandatory to capture the true peak ion channel current before desensitization artificially lowers the recorded efficacy.

  • Voltage Clamp Configuration: Hold the membrane potential at -70 mV using a patch-clamp amplifier.

    • Causality: This mimics the physiological resting membrane potential of neurons, ensuring the electrochemical driving force for sodium/calcium influx represents actual physiological conditions.

  • System Validation Mechanism (Internal Normalization): Normalize all test compound responses to a saturating concentration of Acetylcholine (1 mM) applied to the same cell.

    • Causality: Internal normalization mathematically eliminates cell-to-cell variation in receptor expression levels, ensuring that E

      
       values are absolute, reproducible, and directly comparable across different experimental days and cell batches.
      

References

1.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 98086927, (1R,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-amine". PubChem. URL: [Link] 2.[2] Meltzer, P. C., et al. "(3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors". Journal of Medicinal Chemistry, 2003. URL: [Link] 3.[4] Bandiera, T., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration". Journal of Medicinal Chemistry (via PMC), 2021. URL: [Link] 4.[3] Chatterjee, S., et al. "Partial Agonists of the α3β4* Neuronal Nicotinic Acetylcholine Receptor Reduce Ethanol Consumption and Seeking in Rats". Neuropsychopharmacology (via PMC), 2011. URL: [Link]

Sources

Comparative

Benchmarking the Synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine: A Comparative Guide for Drug Development Professionals

Executive Summary For researchers and process chemists developing central nervous system (CNS) therapeutics, the 3-azabicyclo[3.2.1]octane (isotropane) scaffold is a highly privileged building block. Specifically, 3-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists developing central nervous system (CNS) therapeutics, the 3-azabicyclo[3.2.1]octane (isotropane) scaffold is a highly privileged building block. Specifically, 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine serves as a critical functional headpiece. This guide objectively benchmarks the traditional scalable synthesis of this compound against modern catalytic alternatives, providing drug development professionals with actionable experimental data, mechanistic insights, and self-validating protocols to optimize their synthetic workflows.

Strategic Context & Chemical Significance

Unlike classical tropane alkaloids (which feature an 8-azabicyclo[3.2.1]octane core), isotropanes position the nitrogen atom within the 3-carbon bridge[1]. This subtle structural shift dramatically alters the molecule's spatial geometry and receptor interaction profile.

The 8-amino derivative of this core is heavily utilized in the synthesis of:

  • Mixed Arginine Vasopressin (AVP) Receptor Antagonists: Where the azabicyclooctane amine acts as a critical binding determinant for V(1a) and V(2) receptors[2].

  • Dopamine Uptake Inhibitors: Explored as site-specific treatments for cocaine abuse[1].

  • Gamma-Secretase Modulators: Targeted for the prophylactic treatment of Alzheimer's disease and cerebral amyloid angiopathy[3].

The primary synthetic bottleneck in manufacturing this building block is achieving high yields while maintaining strict stereocontrol at the C8 position, as the endo vs. exo orientation of the amine dictates the pharmacological activity of the final active pharmaceutical ingredient (API)[1].

Benchmarking Synthetic Routes

As a Senior Application Scientist, I evaluate synthetic routes not just on theoretical elegance, but on scalability, atom economy, and downstream purification demands. Below is an objective comparison of the three primary methodologies used to synthesize the isotropane core.

Method A: Classical Reductive Amination (The Industry Standard)

This route constructs the core via a classical Mannich condensation of cyclopentanone, methylamine, and formaldehyde to yield 3-methyl-3-azabicyclo[3.2.1]octan-8-one[1]. The ketone is subsequently converted to an oxime, which undergoes catalytic hydrogenation to yield the target 8-amine[4].

  • Causality & Experience: While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it frequently promotes the formation of secondary amine dimers during oxime reduction. Industrial scale-ups heavily favor Raney-Nickel under moderate hydrogen pressure (0.2–0.5 MPa). Raney-Ni cleanly cleaves the N-O bond and stereoselectively reduces the transient imine intermediate, thermodynamically favoring the desired exo-amine[4][5].

Method B: Organocatalytic Michael-Aldol Annulation

Modern asymmetric synthesis leverages chiral organocatalysis (e.g., Takemoto's thiourea catalyst) to construct the[3.2.1] bicyclic system directly from acyclic or monocyclic diketones via a domino Michael-aldol reaction[6].

  • Causality & Experience: This method is selected when absolute enantioselectivity is required early in the synthesis, bypassing the need for late-stage chiral resolution. However, the reaction often establishes an equilibrium between a spirocyclic kinetic intermediate and the thermodynamic [3.2.1] bicycle, which limits the overall isolated yield and makes multi-kilogram scaling economically unviable[6].

Method C:[3+2] Cycloaddition

Transition-metal-catalyzed [3+2] cycloadditions of cyclopropanated pyrroles offer a rapid, atom-economical assembly of the azabicyclic core[7].

  • Causality & Experience: While mechanistically elegant, the synthesis of the requisite diazo precursors is hazardous at scale. Furthermore, the reliance on expensive rhodium catalysts relegates this method primarily to discovery-phase Structure-Activity Relationship (SAR) campaigns rather than process chemistry.

Quantitative Data Comparison

The following table summarizes the performance metrics of the benchmarked routes to assist in workflow selection:

Performance MetricMethod A: Classical Reductive AminationMethod B: Organocatalytic AnnulationMethod C: [3+2] Cycloaddition
Overall Yield (Core) 65% – 80%40% – 60%50% – 70%
Stereocontrol ~4:1 (exo favored via Raney-Ni)>95% ee (Highly tunable)Moderate to High
Scalability High (Multi-kilogram scale)Low (Milligram to gram scale)Moderate (Gram scale)
Key Reagents Raney-Ni, NH₂OH·HCl, H₂ gasTakemoto's Catalyst, DiketonesRhodium catalysts, Pyrroles
Process Cost / Gram LowHighHigh

Visualizations

RouteComparison cluster_A Method A: Classical Reductive Amination cluster_B Method B: Organocatalysis Target 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (Target API Building Block) A1 Cyclopentanone + Methylamine A2 3-Methyl-3-azabicyclo[3.2.1]octan-8-one A1->A2 Mannich Reaction A3 Oxime Intermediate A2->A3 NH2OH·HCl A3->Target H2 / Raney-Ni B1 Acyclic/Monocyclic Diketones B2 Chiral Bicyclic Core B1->B2 Takemoto's Catalyst Michael-Aldol B2->Target Functionalization

Fig 1. Workflow comparison of classical vs. organocatalytic synthesis of the isotropane core.

Mechanism K Isotropanone (Ketone) O Oxime Intermediate K->O + NH2OH - H2O I Imine Transient State O->I H2 / Raney-Ni N-O Cleavage A 8-Amine (Exo-favored) I->A H2 Addition Stereoselective

Fig 2. Mechanistic pathway of Raney-Nickel mediated oxime reduction to the 8-amine.

Detailed Experimental Protocol: Method A (Oxime Reduction)

The following self-validating protocol details the critical hydrogenation step (Oxime


 Amine), adapted from validated industrial scale-up procedures[4][5].

Safety Note: Raney-Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of air.

Step-by-Step Methodology
  • System Preparation & Degassing:

    • Charge a pressure-rated glass-lined reactor with absolute Ethanol and 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime (1.0 eq).

    • Degas the suspension under vacuum and purge with N₂ gas three times.

    • Causality: Ethanol provides optimal solubility for the oxime and facilitates proton transfer during imine reduction[4]. Strict degassing is mandatory; residual oxygen not only poses a severe fire risk with Raney-Ni but also acts as a radical scavenger that oxidizes the active nickel surface, prematurely stalling the catalytic N-O bond cleavage.

  • Catalyst Addition:

    • Carefully add Raney-Nickel slurry (approx. 0.8–1.0 wt%) to the reactor at 15 °C – 25 °C under a continuous N₂ blanket[4].

  • Hydrogenation:

    • Degas the reactor under vacuum and purge with H₂ gas (0.2 to 0.5 MPa) three times.

    • Heat the reaction mixture to 25 °C – 30 °C and stir vigorously for 14 hours under sustained H₂ pressure[5].

    • Causality: Maintaining a strict temperature ceiling of 30 °C prevents over-reduction and undesired ring-opening side reactions. The sustained moderate pressure ensures complete conversion of the transient imine intermediate to the amine, favoring the exo diastereomer.

  • Filtration & Catalyst Removal:

    • Vent the H₂ gas and purge the reactor thoroughly with N₂.

    • Filter the reaction mixture through a Microcrystalline Cellulose (MCC) pad, rinsing the cake with additional Ethanol[4].

    • Causality: MCC is vastly superior to standard filter paper for this step. It efficiently traps fine colloidal nickel particles, ensuring the resulting API building block passes stringent heavy metal contamination limits[5].

  • Isolation:

    • Concentrate the filtrate under reduced pressure to afford crude 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine. The product can be used directly in subsequent coupling reactions (e.g., biaryl amide formation) without further column chromatography[2][3].

References

  • [3] Title: WO2020120521A1 - 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives and related compounds as gamma-secretase modulators Source: Google Patents URL:

  • [4] /[5] Title: WO2020136188A1 - Process for the preparation exo-tert-butyl n-(3-azabicyclo[3.2.1]octan-8-yl)carbamate Source: Google Patents URL:

  • [7] Title: Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives Source: Universität Regensburg URL: [Link]

  • [2] Title: Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • [6] Title: Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes Source: MDPI Molecules URL: [Link]

  • [1] Title: Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors Source: PubMed / Journal of Medicinal Chemistry URL: [Link]

Sources

Validation

Evaluation of 3-Amino-8-azabicyclo[3.2.1]octane Replacements in CCR5 Antagonists: A Comparative Guide

Executive Summary & Mechanistic Rationale The 3-amino-8-azabicyclo[3.2.1]octane (tropane) scaffold is a cornerstone in medicinal chemistry, most notably serving as the conformationally restricted core of the FDA-approved...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-amino-8-azabicyclo[3.2.1]octane (tropane) scaffold is a cornerstone in medicinal chemistry, most notably serving as the conformationally restricted core of the FDA-approved CCR5 antagonist, maraviroc[1]. While highly effective at blocking HIV-1 entry, the tropane core's specific steric bulk and lipophilicity have driven researchers to evaluate bioisosteric replacements to improve pharmacokinetic profiles, alter metabolic stability, and expand intellectual property space[2].

This guide objectively evaluates the performance of the native 3-amino-8-azabicyclo[3.2.1]octane scaffold against its primary alternatives: the bicyclic 5-amino-3-azabicyclo[3.3.0]octane and hexahydropyrrolo[3,4-c]pyrrole systems[3].

Causality in Scaffold Design

The binding of maraviroc to the CCR5 transmembrane cavity relies heavily on a critical salt bridge formed between the tertiary amine of the tropane core and the Glu283 residue of the receptor[4]. When evaluating replacements, maintaining the basicity of this nitrogen is paramount. Studies by demonstrated that the pKa of the tertiary amine in the 5-amino-3-azabicyclo[3.3.0]octane system (9.42 ± 0.48) is virtually identical to that of the native 3-amino-8-azabicyclo[3.2.1]octane (9.47 ± 0.48)[5]. Therefore, any observed differences in binding affinity or antiviral efficacy are directly attributable to the structural and conformational vectors of the alternative ring systems, rather than electronic effects[6].

Pathway A Antagonist Scaffold (e.g., Tropane Core) B CCR5 Allosteric Transmembrane Pocket A->B C Salt Bridge Formation (Glu283 & Tertiary Amine) B->C pKa ~9.4 D Receptor Conformational Arrest C->D E Inhibition of HIV-1 gp120 Fusion D->E

Mechanism of CCR5 allosteric modulation by basic amine scaffolds.

Quantitative Performance Comparison

To evaluate the efficacy of these scaffold replacements, we compare their performance in two critical self-validating systems: a radioligand binding assay measuring the displacement of the natural ligand (MIP-1β / RANTES) and a functional antiviral replication assay[5].

Compound / Scaffold ClassCore Ring SystemRANTES Binding IC₅₀ (nM)Antiviral IC₅₀ (nM)
Maraviroc (Native) 3-amino-8-azabicyclo[3.2.1]octane1.42.8
Exo-15b exo-5-amino-3-azabicyclo[3.3.0]octane6.0200.0
Endo-15b endo-5-amino-3-azabicyclo[3.3.0]octane6.074.0
Endo-15d endo-5-amino-3-azabicyclo[3.3.0]octane8.041.0
Compound 16d Hexahydropyrrolo[3,4-c]pyrrole5.05.0

Data adapted from .[2]

Performance Analysis: The data reveals that while both the exo and endo isomers of 5-amino-3-azabicyclo[3.3.0]octane are effective replacements that retain single-digit nanomolar binding affinity, they suffer a drop-off in functional antiviral efficacy compared to the native tropane core[5]. This divergence highlights a critical principle in GPCR pharmacology: binding affinity does not strictly guarantee functional antagonism. In contrast, the hexahydropyrrolo[3,4-c]pyrrole scaffold (Compound 16d) acts as a nearly equal bioisosteric replacement, maintaining both tight binding (5 nM) and excellent antiviral potency (5 nM)[5].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following step-by-step protocols detail the self-validating workflows used to generate the comparative data.

Protocol A: [¹²⁵I]-RANTES Radioligand Binding Assay

Causality Check: This assay isolates the thermodynamic binding affinity of the scaffold to the CCR5 allosteric pocket, independent of downstream signaling or membrane permeability variables.

  • Cell Preparation: Culture CHO cells stably expressing human CCR5. Harvest and resuspend the cells in an optimized assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4) to maintain receptor integrity.

  • Compound Dilution: Prepare 10-point serial dilutions of the test scaffolds (e.g., 5-amino-3-azabicyclo[3.3.0]octane derivatives) in 100% DMSO, ensuring the final assay concentration of DMSO does not exceed 1%.

  • Equilibration: Combine 100,000 cells/well, 0.1 nM [¹²⁵I]-RANTES, and the test compounds in a 96-well plate. Incubate at room temperature for exactly 1 hour. Note: Allowing the system to reach full equilibrium is critical to prevent kinetic bias in the IC₅₀ determination.

  • Filtration: Harvest the cells onto GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI). The PEI coating provides a positive charge that drastically reduces non-specific binding of the radioligand to the plastic. Wash extensively with cold wash buffer to lock the bound state.

  • Quantification: Add scintillation fluid and measure retained radioactivity using a MicroBeta counter. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: R5 HIV-1 Viral Replication Assay

Causality Check: Because high-affinity binding does not always translate to functional antagonism (as seen with the Exo-15b scaffold), this cell-based assay validates that the conformational change induced by the scaffold replacement successfully prevents gp120-mediated viral fusion.

  • Cell Seeding: Seed JC53-BL cells (which co-express CD4 and CCR5, and contain a Tat-driven luciferase reporter gene) in 96-well culture plates.

  • Pre-incubation: Add the test compounds and incubate for 1 hour at 37°C. Note: Pre-incubation ensures the antagonist fully occupies the allosteric pocket of CCR5 prior to the introduction of the viral challenge.

  • Viral Challenge: Infect the cells with the R5-tropic HIV-1 BaL strain at a predetermined multiplicity of infection (MOI).

  • Incubation & Lysis: Incubate the infected cultures for 48-72 hours at 37°C. Lyse the cells using a standard reporter lysis buffer.

  • Detection: Add luciferase substrate and measure luminescence. The reduction in luminescence correlates directly with viral entry inhibition, providing the functional IC₅₀.

Workflow Step1 1. Scaffold Synthesis (Tropane vs. 3.3.0 Bicyclic) Step2 2. Receptor Binding Assay ([125I]-RANTES Displacement) Step1->Step2 Step3 3. Functional Antiviral Assay (R5 HIV-1 in JC53-BL Cells) Step1->Step3 Step4 4. Lead Candidate Selection (IC50 Correlation) Step2->Step4 Affinity Data Step3->Step4 Efficacy Data

Self-validating experimental workflow for evaluating antagonist scaffolds.

References

  • Lemoine, R. C., et al. "Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc." Bioorganic & Medicinal Chemistry Letters 20.5 (2010): 1674-1676. URL:[Link]

  • Xu, P., et al. "Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications." European Journal of Medicinal Chemistry (2014). URL:[Link]

  • Lieberman-Blum, A. D., et al. "CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV." Expert Opinion on Investigational Drugs (2008). URL:[Link]

Sources

Comparative

In Vivo Validation of the Therapeutic Potential of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine

The following guide serves as a comprehensive technical framework for validating the therapeutic potential of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (CAS: 108640-12-6). Based on the structural pharmacology of azabicyc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a comprehensive technical framework for validating the therapeutic potential of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (CAS: 108640-12-6).

Based on the structural pharmacology of azabicyclo[3.2.1]octane derivatives, this compound represents a high-value scaffold with predicted activity in nicotinic acetylcholine receptor (nAChR) modulation , offering potential applications in non-opioid analgesia and neuroprotection .

A Publish Comparison Guide for Drug Development

Executive Summary & Mechanism of Action

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine is a conformationally restricted bicyclic amine. Structurally distinct from the classic tropane (8-methyl-8-azabicyclo[3.2.1]octane) core, the positioning of the nitrogen at the 3-position and the primary amine at the 8-position creates a unique pharmacophore.

Therapeutic Hypothesis

This scaffold mimics the cationic pharmacophore of Epibatidine and Cytisine , targeting neuronal nicotinic acetylcholine receptors (nAChRs).

  • Primary Target:

    
     nAChR (Analgesia, Cognition).
    
  • Secondary Target:

    
     nAChR (Anti-inflammatory, Neuroprotection).
    
  • Advantage: Unlike opioids, this mechanism avoids mu-opioid receptor (MOR) induced respiratory depression. Unlike Epibatidine, the 3-aza modification aims to widen the therapeutic index by reducing autonomic toxicity.

Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction pathway activated by this ligand, leading to antinociception.

G Ligand 3-Methyl-3-azabicyclo [3.2.1]octan-8-amine Receptor α4β2 / α7 nAChR (Presynaptic) Ligand->Receptor Binding IonFlux Ca2+ Influx Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol Neurotrans GABA / Norepinephrine Release Depol->Neurotrans Exocytosis Spinal Spinal Dorsal Horn Inhibition Neurotrans->Spinal Modulation Effect ANTINOCICEPTION (Pain Relief) Spinal->Effect

Figure 1: Proposed mechanism of action showing presynaptic nAChR activation leading to descending inhibitory pathway modulation.

Comparative Analysis: Benchmarking Performance

To validate the therapeutic value of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine, it must be benchmarked against established standards.

Comparison Table: Target Product Profile (TPP)
Feature3-Methyl-3-azabicyclo... (Candidate)Morphine (Opioid Standard)Epibatidine (nAChR Reference)Gabapentin (Neuropathic Standard)
Mechanism nAChR Agonist / ModulatorMu-Opioid AgonistPotent nAChR Agonist

Ca2+ Channel Ligand
Analgesic Potency High (Predicted)Very HighExtremely HighModerate
Respiratory Depression Low / Negligible High (Major Risk)LowLow
Therapeutic Index Target: >50 Low (<10)Very Low (<5, Toxic)High
Addiction Potential Low (if

partial agonist)
HighLowLow
Key Side Effect Potential Motor ImpairmentConstipation, ToleranceHypertension, SeizuresSedation, Dizziness

Expert Insight: The critical validation step for this candidate is demonstrating a separation between the analgesic dose (ED50) and the seizure/motor toxicity dose (TD50). Epibatidine failed clinically due to a narrow safety window; the 3-aza scaffold is engineered to improve this ratio.

In Vivo Validation Protocols

Scientific integrity requires self-validating protocols. The following workflows are designed to confirm efficacy while rigorously screening for false positives (e.g., sedation masking as analgesia).

Experiment A: Antinociceptive Efficacy (Hot Plate Test)

Objective: Determine the ED50 for acute thermal pain.

  • Subjects: Male C57BL/6J mice (n=8-10 per group).

  • Preparation: Acclimatize animals to the testing room for 1 hour.

  • Baseline: Measure baseline latency to lick paws or jump on a 55°C plate. (Cut-off: 30s to prevent tissue damage).

  • Administration: Administer Candidate (0.1, 1, 3, 10 mg/kg, s.c.) or Vehicle (Saline). Use Morphine (5 mg/kg) as positive control.

  • Testing: Measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Validation Check (Mecamylamine Challenge): To prove the nAChR mechanism, pre-treat a separate group with Mecamylamine (1 mg/kg, nAChR antagonist). If the analgesic effect is NOT blocked, the mechanism is off-target.

Experiment B: Motor Toxicity Screening (Rotarod Assay)

Objective: Ensure "analgesia" is not simply sedation or motor paralysis.

  • Training: Train mice to stay on a rotating rod (4-40 rpm accelerating) for at least 60 seconds.

  • Dosing: Administer Candidate at doses 2x and 5x the analgesic ED50 determined in Exp A.

  • Measurement: Record latency to fall at 30 and 60 minutes.

  • Interpretation: A significant drop in latency indicates motor toxicity.

    • Therapeutic Index (TI) Calculation:

      
      .
      
    • Success Criterion: TI > 10.

Experiment C: Pharmacokinetic (PK) Profiling

Objective: Confirm oral bioavailability and blood-brain barrier (BBB) penetration.

  • Dosing: Single bolus (5 mg/kg) via IV and PO routes in rats.

  • Sampling: Blood and CSF collection at 0.25, 0.5, 1, 4, 8, 24 hrs.

  • Analysis: LC-MS/MS quantification of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine.

  • Key Metric: Brain-to-Plasma Ratio (Kp,uu) . A ratio > 0.5 indicates effective CNS penetration.

Experimental Workflow Visualization

This diagram outlines the logical flow of the validation campaign, from synthesis to safety profiling.

Workflow start Candidate Synthesis (CAS 108640-12-6) vitro In Vitro Binding (Ki Determination) start->vitro decision1 Ki < 100nM? vitro->decision1 adme ADME / PK (Microsomal Stability) vivo_eff In Vivo Efficacy (Hot Plate / Tail Flick) adme->vivo_eff decision1->adme Yes discard Discard / Optimize decision1->discard No vivo_tox Safety Profiling (Rotarod / Seizure Threshold) vivo_eff->vivo_tox decision2 TI > 10? vivo_tox->decision2 final Lead Candidate Selected decision2->final Yes decision2->discard No

Figure 2: Go/No-Go decision tree for preclinical validation.

References

  • Cignarella, G. et al. (1998). "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling." Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals (2010). "Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Pfizer Inc. (2010). "Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc." Bioorganic & Medicinal Chemistry Letters.

  • Carroll, F. I. et al. (2001). "Synthesis of 2β-Acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites." Journal of Medicinal Chemistry.

  • Migliore, M. et al. (2022). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Journal of Medicinal Chemistry.

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine

[1] Executive Summary: The "Why" Behind the Protocol 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (CAS: 108640-12-6) is a bicyclic diamine often utilized as a scaffold in pharmaceutical synthesis, particularly in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Why" Behind the Protocol

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine (CAS: 108640-12-6) is a bicyclic diamine often utilized as a scaffold in pharmaceutical synthesis, particularly in the development of neuroactive ligands due to its structural similarity to tropane alkaloids.[1]

Operational Criticality: Disposal of this compound requires strict adherence to basic amine protocols . Unlike simple solvents, this compound presents a dual hazard:

  • Chemical Corrosivity: As a diamine, it is a strong organic base capable of causing immediate chemical burns.

  • Biological Potency: Its tropane-like structure implies potential anticholinergic or neuroactive properties, necessitating its treatment as Toxic Waste rather than general organic waste.[1]

The Core Directive: Never dispose of this compound via sanitary sewer systems. All waste must be segregated into Basic Organic Waste streams to prevent exothermic reactions with acidic waste or the formation of hazardous N-oxides with oxidizers.[1]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[2] The following data points dictate the downstream waste management logic.

PropertySpecificationOperational Implication
Chemical Name 3-Methyl-3-azabicyclo[3.2.1]octan-8-amineLabeling Requirement
CAS Number 108640-12-6Regulatory Tracking (RCRA/EPA)
Molecular Formula C₈H₁₆N₂Organic / Nitrogenous Waste
Physical State Liquid (or low-melting solid)Spill containment required
Acidity (pKa) Est. > 10 (Basic)DO NOT MIX WITH ACIDS
GHS Hazards H314 (Causes burns), H302 (Harmful if swallowed)PPE: Nitrile gloves, Face shield

Senior Scientist Insight: The presence of the secondary amine at position 8 and the tertiary amine at position 3 creates a highly basic environment. If mixed inadvertently with strong acids (e.g., waste H₂SO₄), the neutralization heat can be sufficient to shatter glass containers or vaporize volatile components in the waste mix.

Pre-Disposal Segregation Strategy

To ensure a self-validating safety system, you must segregate waste at the point of generation. This prevents "downstream" accidents in the central waste storage area.

The Segregation Logic[1]
  • Isolate from Oxidizers: Amines can react with peroxides or oxidizing acids (Nitric, Perchloric) to form explosive intermediates or toxic nitrosamines.

  • Isolate from Acids: Prevent exothermic neutralization.

  • Isolate from Halogenated Solvents: While generally miscible, mixing amines with specific halogenated compounds (like chloroform) can sometimes lead to vigorous reactions or polymerization under specific catalytic conditions; however, the primary driver here is usually cost-separation for incineration. Check your facility's specific halogenated vs. non-halogenated protocols. [1]

Decision Matrix (Graphviz Diagram)[1]

The following diagram illustrates the critical decision-making pathway for disposing of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine.

WasteSegregation Start Waste Generation: 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine StateCheck Physical State? Start->StateCheck SolidWaste Solid / Debris (Gloves, Wipes, Solid residue) StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Liquid SolidBin Bin: Hazardous Solid Waste (Tag: Toxic/Corrosive) SolidWaste->SolidBin ContamCheck Is it mixed with Acids or Oxidizers? LiquidWaste->ContamCheck Segregation Segregate Stream: BASIC ORGANIC WASTE ContamCheck->Segregation No (Pure/Solvent mix) Process Do Not Mix! Quench separately if required or call EHS. ContamCheck->Process Yes (Risk!) LiquidBin Carboy: Basic Organic Waste (pH > 7) Segregation->LiquidBin

Caption: Operational decision tree for segregating amine-based waste streams to prevent incompatibility incidents.

Step-by-Step Disposal Procedures

Protocol A: Liquid Waste (Mother Liquors & Solutions)

Objective: Safe containment for high-temperature incineration.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys.[1] Avoid metal containers as amines can corrode certain alloys over time.

  • Labeling: Immediately affix a hazardous waste tag.

    • Constituents: Write "3-Methyl-3-azabicyclo[3.2.1]octan-8-amine" (do not use abbreviations like "3M3A").[1]

    • Hazard Checkboxes: Mark "Toxic" and "Corrosive" (pH > 12).

  • Transfer: Pour waste into the carboy using a funnel.

    • Critical Step: Ensure the carboy does not contain acidic residue from previous users.

  • Secondary Containment: Store the carboy in a polyethylene tray capable of holding 110% of the volume.

Protocol B: Solid Waste (Contaminated Debris)

Objective: Prevent leaching of toxic residues.

  • Collection: Place contaminated gloves, weigh boats, and paper towels into a double-lined clear plastic waste bag (6-mil thickness preferred).[1]

  • Sharps: If needles or glass pipettes are contaminated, they must go into a hard-walled "Sharps" container, not the soft bag.

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.

Protocol C: Glassware Decontamination

Objective: Remove trace residues before washing to prevent sewer contamination.

  • Rinse 1 (Solvent): Rinse the flask with a small volume of methanol or ethanol. Pour this rinse into the Liquid Waste carboy (Protocol A).

  • Rinse 2 (Acidic Neutralization - Optional but Recommended):

    • Prepare a dilute 5% Acetic Acid or 1M HCl solution.

    • Rinse the flask. This converts the amine to its water-soluble salt (hydrochloride or acetate).[1]

    • Disposal: Pour this specific rinse into the Liquid Waste carboy. Do not pour down the drain unless your facility explicitly permits dilute amine salts (rare).[1]

  • Final Wash: The glassware is now chemically safe to enter the standard detergent washing cycle.

Emergency Contingencies

Spills (< 100 mL)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Do not use paper towels (which can increase surface area for evaporation). Use vermiculite or clay-based absorbents .[1]

  • Neutralize: If available, apply a weak acid neutralizer (citric acid powder) to the spill over the absorbent.

  • Collect: Scoop material into a wide-mouth jar and label as "Hazardous Waste: Amine Spill Debris."

Exposure[1][3][4]
  • Skin Contact: Flush with water for 15 minutes immediately.[3][4] Amines penetrate skin rapidly; speed is critical.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—alkaline burns can cause progressive damage even after flushing stops.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]1]

  • Capot Chemical. (n.d.).[5] SDS for 3-methyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-12-6). Retrieved October 26, 2023. ][5]">http://www.capotchem.com[1][5]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine (Structural Analog). Retrieved October 26, 2023. ]">https://www.sigmaaldrich.com[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine
Reactant of Route 2
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine
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